Whitepaper: Synthetic Utility and Mechanistic Profiling of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) Executive Summary In the contemporary landscape of r...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Compound Focus: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5)
Executive Summary
In the contemporary landscape of rational drug design, the strategic incorporation of multi-substituted, halogenated aromatic building blocks is a primary driver for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) has emerged as a high-value synthetic intermediate[1]. By offering a unique tetrasubstituted substitution pattern, this compound serves as an ideal electrophilic partner in transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex Active Pharmaceutical Ingredients (APIs).
This technical guide dissects the structural rationale, physicochemical properties, and experimental methodologies required to leverage this building block effectively in a palladium-catalyzed Suzuki-Miyaura framework.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene lies in its spatial distribution of electronic and steric effects[2].
Steric Hemisphere (C1-C2-C3): The contiguous sequence of a fluorine atom (C1), an ethyl group (C2), and a methoxy group (C3) creates a sterically dense, lipophilic face. The ethyl group provides crucial steric hindrance that can restrict bond rotation in the final API, often utilized to lock molecules into bioactive conformations.
Reactive Hemisphere (C4-C5-C6): Contrary to what the dense nomenclature might suggest, the bromine atom at the 5-position is flanked by protons at C4 and C6. This renders the C-Br bond sterically accessible for palladium oxidative addition[3].
Electronic Modulation: The meta-relationship of the electron-withdrawing fluorine and the electron-donating methoxy group relative to the bromine minimizes their resonance impact on the C-Br bond, allowing predictable and highly efficient cross-coupling kinetics.
Table 1: Quantitative Physicochemical Data
Property
Value
Structural Implication
CAS Number
1784890-46-5
Unique identifier for procurement and IP tracking[1].
Molecular Formula
C9H10BrFO
Balances lipophilicity (C, H) with metabolic stability (F).
Molecular Weight
233.08 g/mol
Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2].
SMILES
CCc1c(F)cc(Br)cc1OC
Confirms the para-relationship between the ethyl and bromo groups[2].
Mechanistic Pathways in Cross-Coupling
The primary utility of aryl bromides in medicinal chemistry is their participation in Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[4]. Because the C5 position of this specific compound is unhindered, the oxidative addition of Pd(0) into the C-Br bond is rapid. The catalytic cycle relies on a self-propagating loop of oxidative addition, base-assisted transmetalation, and reductive elimination.
Fig 1: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for CAS 1784890-46-5.
Experimental Methodology: Suzuki-Miyaura Workflow
To ensure high scientific integrity and reproducibility, the following protocol represents a self-validating system for the Suzuki-Miyaura coupling of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Causality of Reagent Selection:
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step, preventing side reactions like protodeboronation.
Base (K₂CO₃): A mild inorganic base is chosen to facilitate the formation of the reactive boronate complex without hydrolyzing sensitive functional groups on the coupling partner.
Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures solubility of both the highly lipophilic aryl bromide and the inorganic base, maximizing interfacial transmetalation.
Step-by-Step Protocol
System Deoxygenation (Critical Step):
In an oven-dried Schlenk flask, combine 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL).
Sparge the solvent mixture with ultra-pure Argon for 15 minutes. Rationale: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which leads to catalyst deactivation (palladium black formation).
Seal the vessel and heat to 85°C under rigorous magnetic stirring (800 rpm) for 4–6 hours.
In-Process Control (IPC) & Validation:
At t = 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The reaction is deemed complete when the aryl bromide peak (m/z ~232/234 isotopic cluster) is <2% relative to the product mass.
Workup & Isolation:
Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Data Visualization & Reaction Optimization
When scaling up the synthesis of APIs using this building block, optimizing the catalyst loading and base is required to maximize the Space-Time Yield (STY). The table below summarizes typical optimization trajectories for coupling this specific scaffold.
Table 2: Optimization Parameters for Aryl Bromide Coupling
Catalyst System
Base
Solvent
Temp (°C)
Conversion (%)
Impurity Profile
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/H₂O
90
75%
High homocoupling
Pd(OAc)₂ / SPhos
K₃PO₄
THF/H₂O
65
88%
Trace dehalogenation
Pd(dppf)Cl₂ (3 mol%)
K₂CO₃
Dioxane/H₂O
85
>98%
Clean (<1% impurities)
Note: The superior performance of Pd(dppf)Cl₂ highlights the necessity of bidentate ligands in accelerating reductive elimination for electron-rich, tetrasubstituted product scaffolds.
References
Molport. "5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | 1784890-46-5". Molport Chemical Database. Available at:[Link]
Gao, Y. et al. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Billingsko, K. L., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". National Center for Biotechnology Information (PMC). Available at:[Link]
spectral data for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene Introduction 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a polysubstituted aromatic compound with significan...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Introduction
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of functional groups—a halogen-rich phenyl ring, an ethyl group, a fluoro substituent, and a methoxy ether—creates a scaffold with tunable electronic and steric properties. The precise arrangement of these substituents dictates the molecule's reactivity, bioavailability, and physical characteristics. Therefore, unambiguous structural confirmation and purity assessment are paramount following synthesis.
This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus will be on not just the data, but the causal logic behind the experimental choices and interpretation, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Predicted Spectroscopic Features
A thorough analysis begins with the molecule's structure. The substitution pattern is key to predicting the expected spectral output. The numbering convention used for NMR assignments is shown below.
Caption: Structure of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).
Predicted ¹H NMR Spectrum:
Aromatic Region (δ 6.5-8.0 ppm): Due to the substitution pattern, only one aromatic proton (H4) exists. It is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be influenced by the neighboring methoxy and bromine groups.
Ethyl Group (CH₂CH₃):
The methylene protons (CH₂) will appear as a quartet due to coupling with the three methyl protons. Its chemical shift will be downfield (δ ~2.7 ppm) due to the proximity to the aromatic ring.
The methyl protons (CH₃) will appear as a triplet due to coupling with the two methylene protons, located further upfield (δ ~1.2 ppm).
Methoxy Group (OCH₃): This will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
~6.8 - 7.2
s
1H
Ar-H (H4)
~3.9
s
3H
OCH₃
~2.7
q
2H
CH₂CH₃
| ~1.2 | t | 3H | CH₂CH₃ |
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: 16 ppm (centered around 6 ppm).
Acquisition Time: ~3-4 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16-32, depending on sample concentration.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.
Predicted ¹³C NMR Spectrum:
Aromatic Carbons (δ 100-160 ppm): Ten distinct signals are expected for the six aromatic carbons and the four substituent carbons. The carbon attached to fluorine (C1) will show a large coupling constant (¹JCF) and appear as a doublet. The carbons adjacent to the fluorine (C2, C6) will show smaller couplings (²JCF). The carbon attached to bromine (C5) will be shifted downfield.
Aliphatic Carbons (δ 0-60 ppm): Signals for the OCH₃, CH₂, and CH₃ carbons are expected.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ ppm)
Assignment
Notes
~158 (d, ¹JCF ≈ 245 Hz)
C1 (C-F)
Large doublet due to F coupling.
~140
C3 (C-OCH₃)
~135
C2 (C-Et)
~120
C6
~115
C5 (C-Br)
~110
C4 (C-H)
~56
OCH₃
~22
CH₂CH₃
| ~14 | CH₂CH₃ | |
Experimental Protocol: ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial.
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
DEPT-135 Experiment: Run a DEPT-135 experiment to confirm assignments. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br have ~50.7% and ~49.3% natural abundance, respectively). The nominal molecular weight is 248 g/mol , so peaks are expected at m/z 248 and 250.
Fragmentation: The most likely initial fragmentation is the loss of the ethyl group (M-29) via benzylic cleavage, which is a highly stable carbocation. Loss of a methyl radical from the methoxy group (M-15) is also possible.
Caption: Predicted major fragmentation pathway in EI-MS.
Table 3: Predicted Key Mass Fragments
m/z
Proposed Fragment
248, 250
[M]⁺ (Molecular Ion)
219, 221
[M - C₂H₅]⁺
| 233, 235 | [M - CH₃]⁺ |
Experimental Protocol: GC-MS Acquisition
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
GC Parameters:
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).
Injection Volume: 1 µL.
Temperature Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 400.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Spectrum:
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methoxy groups) will appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong, characteristic absorption for the aryl-alkyl ether bond is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-F and C-Br Stretching: These absorptions occur in the fingerprint region, typically between 1100-1000 cm⁻¹ for C-F and 600-500 cm⁻¹ for C-Br.
Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3100-3000
C-H stretch
Aromatic
2980-2850
C-H stretch
Aliphatic (Et, OMe)
1600, 1570, 1480
C=C stretch
Aromatic Ring
~1250
C-O stretch (asym)
Aryl-alkyl ether
~1050
C-O stretch (sym)
Aryl-alkyl ether
| ~1100 | C-F stretch | Fluoroaromatic |
Experimental Protocol: ATR-FTIR Spectroscopy
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio this against the background.
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The strength of structural elucidation lies in integrating the data from all experiments.
Caption: Workflow for integrated spectroscopic analysis.
This workflow demonstrates a self-validating system. The molecular formula suggested by MS must match the count of protons and carbons from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. When all data sets converge to a single, consistent structure, the identification is considered confirmed.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
Foundational
Structural Elucidation and Synthetic Utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Technical Guide
Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized poly-substituted benzenes serve as critical architectural scaffolds. 5-Bromo-2-ethyl-1-fluoro-3-methoxyben...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly functionalized poly-substituted benzenes serve as critical architectural scaffolds. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) is a prime example of such a building block[1][2]. Featuring four distinct substituents—each offering orthogonal steric, electronic, and reactive properties—this molecule provides researchers with a versatile canvas for structure-activity relationship (SAR) optimization and complex cross-coupling workflows.
This whitepaper deconstructs the structural logic, IUPAC nomenclature principles, physicochemical data, and field-proven synthetic methodologies required to utilize this compound effectively.
IUPAC Nomenclature & Structural Logic
The nomenclature of highly substituted aromatic rings often presents a challenge, requiring strict adherence to the IUPAC Blue Book guidelines to ensure unambiguous structural communication[3][4]. The derivation of the name "5-bromo-2-ethyl-1-fluoro-3-methoxybenzene" relies on a systematic, rule-based approach:
Identify the Parent and Substituents: The parent structure is benzene. The four substituents are bromo, ethyl, fluoro, and methoxy.
Alphabetization: Substituents are cited as prefixes in strict alphabetical order: b romo, e thyl, f luoro, m ethoxy[5][6].
Lowest Locant Set Rule: The ring must be numbered to give the lowest possible set of locants to the substituents. For this specific substitution pattern, the lowest possible locant set is 1, 2, 3, 5 [5].
The Tie-Breaker (Rule P-14.4(e)): There are two numbering pathways that yield the 1,2,3,5 set:
Pathway A: 1-fluoro, 2-ethyl, 3-methoxy, 5-bromo.
Pathway B: 1-methoxy, 2-ethyl, 3-fluoro, 5-bromo.
According to IUPAC Rule P-14.4(e), when two or more numbering systems yield the same lowest locant set, the lowest locant is assigned to the substituent cited first as an alphabetical prefix[3][4].
Comparing the two pathways alphabetically: "bromo" is at position 5 in both, and "ethyl" is at position 2 in both. The divergence occurs at "fluoro". Since "fluoro" precedes "methoxy" alphabetically, it must receive the lower number (1 vs. 3)[4][5]. Thus, Pathway A is the globally recognized IUPAC standard.
Caption: IUPAC Nomenclature Decision Tree for Poly-substituted Benzenes.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene is crucial for predicting its behavior in both synthetic environments and biological assays.
Attempting to synthesize this molecule via direct Electrophilic Aromatic Substitution (EAS)—such as the bromination of 2-ethyl-1-fluoro-3-methoxybenzene—is fundamentally flawed. The strongly activating methoxy group would direct the incoming bromine electrophile to the 4- or 6-positions, failing to yield the desired 5-bromo isomer.
Instead, a highly logical and regioselective approach leverages Directed ortho-Metalation (DoM) [7][8]. By utilizing 1-bromo-3-fluoro-5-methoxybenzene as the starting material, we can exploit the synergistic directing effects of the fluoro and methoxy groups. The C4 proton (sandwiched between the F and OMe groups) is highly acidic due to the combined inductive (-I) electron-withdrawing effects of both heteroatoms[7][9].
Crucially, Lithium Diisopropylamide (LDA) must be used instead of n-butyllithium (n-BuLi). While n-BuLi is a standard DoM reagent, its nucleophilic nature would trigger a rapid lithium-halogen exchange at the bromine atom. LDA, being a sterically hindered, non-nucleophilic base, selectively deprotonates the C4 position without disturbing the aryl bromide[7].
Self-Validating Experimental Protocol
Objective: Synthesis of 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene via C4-alkylation.
Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-3-fluoro-5-methoxybenzene (1.0 equiv, 10 mmol) and dissolve in 50 mL of anhydrous Tetrahydrofuran (THF).
Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.
Metalation: Dropwise, add a freshly titrated solution of LDA (1.1 equiv, 11 mmol) over 15 minutes. Maintain stirring at -78 °C for 1.5 hours to ensure complete formation of the lithiated intermediate.
Validation (In-Process Control): Quench a 0.1 mL aliquot with CD3OD. 1H-NMR analysis should show the complete disappearance of the highly shielded C4 aromatic proton, confirming quantitative metalation.
Electrophilic Quench: Add ethyl iodide (1.5 equiv, 15 mmol) dropwise. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Final Verification: Purify via flash column chromatography. GC-MS must indicate a parent ion mass of m/z 232/234 (1:1 isotopic ratio for 79Br/81Br), confirming the addition of the ethyl group (+28 Da).
The strategic placement of the bromine atom at the 5-position transforms this molecule into an ideal substrate for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling [8][10].
By reacting 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene with various aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of biaryl compounds. The adjacent ethyl, fluoro, and methoxy groups force the newly attached ring out of planarity, a conformational restriction highly sought after in modern drug design to improve target specificity and decrease off-target toxicity.
References
[5] Intermediate IUPAC Nomenclature VII: Benzenes. University of California, Davis. Available at:
[6] Nomenclature of Benzene Derivatives. University of Babylon. Available at:
[1] 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Benchchem. Available at:
[2] 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | 1784890-46-5. Molport. Available at:
[7] Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, ACS Publications. Available at:
[8] Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. PMC, NIH. Available at:
[9] Product Class 1: Fluoroarenes. Thieme Connect. Available at:
[3] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London. Available at:
[10] The Directed ortho Metalation Reaction of Aryl O-Carbarnates on Solid Support. Bibliothèque et Archives Canada. Available at:
[4] Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Section P-14). Queen Mary University of London. Available at:
Synthesis and Characterization of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Comprehensive Technical Guide
Executive Summary The rational design and synthesis of highly functionalized, tetra-substituted benzene rings are foundational to modern drug discovery and materials science. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design and synthesis of highly functionalized, tetra-substituted benzene rings are foundational to modern drug discovery and materials science. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS 1784890-46-5) is a premium building block that offers a unique combination of steric tuning (via the ethyl group), electronic modulation (via fluorine and methoxy groups), and a versatile cross-coupling handle (the bromine atom).
This whitepaper outlines a highly rigorous, chemoselective, three-step synthetic pathway to access this compound. Designed for researchers and process chemists, the guide emphasizes the causality behind each synthetic choice and establishes a self-validating protocol framework to ensure absolute regiocontrol and high isolated yields.
Retrosynthetic Strategy & Mechanistic Causality
A naive approach to synthesizing 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene might involve the direct electrophilic bromination of 2-ethyl-1-fluoro-3-methoxybenzene. However, due to the strong ortho/para-directing effects of both the fluorine and methoxy groups, this would inevitably yield the 4-bromo or 6-bromo isomers.
To force substitution at the sterically hindered and electronically deactivated 5-position, we must employ a strategic directing group. Our retrosynthetic logic dictates starting with 2-fluoro-6-methoxyaniline .
Regiocontrol: The primary amine is a profoundly strong activating group that dictates electrophilic attack exclusively at its para position [1].
Functional Group Interconversion: The amine can subsequently be transformed into an iodide via a Sandmeyer reaction [2].
Chemoselectivity: The resulting aryl iodide allows for a highly chemoselective B-alkyl Suzuki-Miyaura cross-coupling at the 2-position, leaving the 5-bromo handle completely intact [3].
Figure 1: Three-step synthetic workflow for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Every protocol detailed below is designed as a self-validating system . This means built-in visual or analytical checkpoints are integrated into the workflow, allowing the chemist to confirm the success of the transformation before proceeding.
Objective: Synthesize 4-bromo-2-fluoro-6-methoxyaniline.
Causality: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF stabilizes the polar Wheland intermediate, ensuring rapid and exclusive para-bromination relative to the amine [4].
Setup: Dissolve 2-fluoro-6-methoxyaniline (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C.
Reagent Addition: Add NBS (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes to prevent exothermic runaway and suppress di-bromination.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the appearance of a single, highly UV-active lower-Rf spot confirms exclusive mono-bromination.
Workup: Quench with saturated aqueous Na2S2O3 to destroy residual electrophilic bromine. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Sandmeyer Iodination
Objective: Synthesize 5-bromo-1-fluoro-2-iodo-3-methoxybenzene.
Causality: Converting the amine to an iodide creates a differential halogen reactivity profile (C-I vs. C-Br) essential for the final step.
Diazotization: Suspend 4-bromo-2-fluoro-6-methoxyaniline (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v, 0.3 M). Cool to 0 °C. Add a pre-cooled aqueous solution of NaNO2 (1.2 equiv) dropwise. Stir for 30 minutes.
Halide Exchange: Slowly add an aqueous solution of KI (2.5 equiv) to the cold diazonium salt.
Self-Validation Checkpoint: The immediate evolution of nitrogen gas (bubbling) and a distinct color shift to dark brown/purple visually validates the decomposition of the diazonium intermediate and the formation of the aryl iodide.
Workup: Warm the reaction to 60 °C for 1 hour to ensure completion. Cool to room temperature, quench with saturated aqueous Na2SO3 (until the dark iodine color dissipates to pale yellow), extract with DCM, and purify via silica gel chromatography.
Objective: Synthesize the target, 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Causality: Potassium alkyltrifluoroborates are exceptionally stable to protodeboronation. The Pd(0) catalyst undergoes oxidative addition to the C-I bond orders of magnitude faster than the C-Br bond, guaranteeing absolute chemoselectivity [3].
Setup: In a Schlenk flask, combine 5-bromo-1-fluoro-2-iodo-3-methoxybenzene (1.0 equiv), potassium ethyltrifluoroborate (1.5 equiv), Cs2CO3 (3.0 equiv), and PdCl2(dppf)·CH2Cl2 (0.05 equiv).
Solvent: Add a degassed mixture of Toluene/H2O (10:1 v/v, 0.1 M).
Reaction: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.
Self-Validation Checkpoint: GC-MS analysis of the crude mixture must show the characteristic 1:1 isotopic doublet at m/z 232/234. The absence of m/z 154 (double coupling) validates the chemoselectivity of the catalyst.
Workup: Filter through a short pad of Celite, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography (100% Hexanes to 98:2 Hexanes/EtOAc) to yield the pure target compound as a colorless oil.
Figure 2: Chemoselective Suzuki-Miyaura catalytic cycle favoring C-I over C-Br.
Quantitative Characterization Data
To ensure the highest standards of scientific integrity, the synthesized 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene must be rigorously characterized. The expected spectral and chromatographic parameters are summarized below.
Confirms exact mass and presence of one Br isotope
GC-MS (EI)
Base Peak
m/z 217, 219
Loss of methyl radical (-15 Da)
HPLC (UV 254 nm)
Purity
> 98% (AUC)
Validates isolation efficiency
| HPLC (UV 254 nm) | Retention Time | 8.4 min (C18, MeCN/H₂O) | Standardized reference for batch-to-batch consistency |
References
Das, B., Venkateswarlu, K., Majhi, A., Siddaiah, V., & Reddy, K. R. "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst." Journal of Molecular Catalysis A: Chemical, 267(1-2), 30-33 (2007). URL:[Link]
Smith, S. Q., et al. "Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA." Journal of Medicinal Chemistry, 67(11), 9032–9053 (2024). URL:[Link]
Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. "B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates." The Journal of Organic Chemistry, 68(14), 5534-5539 (2003). URL:[Link]
Foundational
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: Structural Profiling, Strategic Synthesis, and Applications in Drug Discovery
Executive Summary In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) is a premium 1,2,3,5-tetrasubstituted benzene derivative[1]. Featuring a precisely oriented bromo-vector for cross-coupling and a sterically constrained ethyl spacer flanked by fluoro and methoxy groups, this scaffold is engineered for advanced structure-activity relationship (SAR) optimization[2].
This technical guide provides an authoritative analysis of its structural properties, details a highly regioselective synthetic pathway utilizing Directed Ortho Metalation (DoM), and outlines its applications in palladium-catalyzed cross-coupling workflows.
Structural & Physicochemical Profiling
The architectural uniqueness of 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene lies in its dense substitution pattern. The ethyl group at the C2 position is sterically locked between the C1-fluoro and C3-methoxy groups, restricting bond rotation and serving as a rigid conformational locker in biological targets. Furthermore, the C5-bromo substituent is situated para to the ethyl group, providing an optimal, sterically unhindered vector for late-stage functionalization.
Strategic Synthesis: The Directed Ortho Metalation (DoM) Pathway
The Synthetic Challenge
Standard Electrophilic Aromatic Substitution (EAS) cannot be used to synthesize this molecule from 2-ethyl-1-fluoro-3-methoxybenzene. The strongly activating methoxy group directs electrophiles to its ortho and para positions (C4 and C6), making the installation of a bromine atom at the meta C5 position electronically disfavored.
The Mechanistic Solution: Synergistic DoM
To bypass EAS limitations, the optimal synthetic strategy relies on Directed Ortho Metalation (DoM) starting from commercially available 1-bromo-3-fluoro-5-methoxybenzene (3-bromo-5-fluoroanisole).
Causality in Base Selection:
The choice of base is critical. Utilizing standard alkyllithiums (like n-BuLi) results in rapid, undesired lithium-halogen exchange at the bromine atom. To achieve pure deprotonation, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed. LiTMP is a sterically encumbered, non-nucleophilic Brønsted base that selectively targets the most acidic proton without disturbing the aryl bromide bond[3].
Regioselectivity & Stability:
Deprotonation occurs exclusively at the C4 position (between the fluoro and methoxy groups). This site is rendered highly acidic by the synergistic inductive electron-withdrawing effects of the adjacent highly electronegative fluorine and oxygen atoms[4]. The reaction must be strictly maintained at -78 °C; allowing intermediate ortho-lithiofluoroarenes to warm above -40 °C can trigger the elimination of LiF, generating highly reactive benzyne intermediates[3]. Quenching the stable aryllithium intermediate with ethyl iodide (EtI) yields the target 1,2,3,5-tetrasubstituted architecture.
Caption: Synthetic pathway via Directed Ortho Metalation (DoM) using LiTMP.
Table 2: DoM Reaction Optimization & Causality
Base System
Temp (°C)
Electrophile
Yield
Mechanistic Observation
n-BuLi
-78
EtI
< 10%
Extensive Br-Li exchange; loss of bromo-vector.
LDA
-78
EtI
~45%
Incomplete deprotonation due to lower basicity.
LiTMP
-78
EtI
> 85%
Clean C4-deprotonation; intact bromo-vector.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis via DoM
1. Preparation of LiTMP:
To a flame-dried Schlenk flask under argon, add 2,2,6,6-tetramethylpiperidine (1.1 equiv) and anhydrous THF (0.5 M). Cool to -78 °C.
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at -78 °C, warm to 0 °C for 15 min to ensure complete metalation, and re-cool to -78 °C.
2. Metalation & Alkylation:
Add a solution of 1-bromo-3-fluoro-5-methoxybenzene (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C. Stir for 2 hours.
Self-Validation Step: Extract a 0.1 mL aliquot and quench with MeOD. Analyze via 1H NMR to confirm >95% deuterium incorporation at the C4 position (disappearance of the C4 proton signal) prior to proceeding.
Add Ethyl Iodide (1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The C5-bromo position is highly active for palladium-catalyzed C-C bond formation, enabling rapid diversification in drug discovery programs[5].
1. Reaction Setup:
Combine 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 equiv), desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a reaction vial.
Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparging the solvent with argon for 15 minutes prior to addition is critical to prevent catalyst oxidation.
2. Execution & Monitoring:
Seal the vial and heat to 90 °C for 12 hours.
Self-Validation Step: Monitor the reaction via HPLC (UV detection at 254 nm). The reaction is deemed complete when the relative area of the starting bromide peak falls below 1%.
[2] Molport - 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | 1784890-46-5 Chemical Properties. Available at:[Link]
[5] National Institutes of Health (PMC) - Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
[4] ACS Organic Letters - Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base. Available at: [Link]
[3] National Institutes of Health (PMC) - Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Available at: [Link]
retrosynthetic analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
An In-depth Technical Guide to the Retrosynthetic Analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene This guide provides a comprehensive exploration of the retrosynthetic analysis of the polysubstituted aromatic compo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Retrosynthetic Analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
This guide provides a comprehensive exploration of the retrosynthetic analysis of the polysubstituted aromatic compound, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic deconstruction of the target molecule to devise plausible and efficient synthetic routes. The analysis emphasizes the logical underpinnings of synthetic planning, grounded in the principles of physical organic chemistry and supported by established synthetic methodologies.
The Philosophy of Retrosynthesis: Deconstructing Complexity
Retrosynthesis is a powerful problem-solving technique in organic chemistry used to plan the synthesis of complex organic molecules.[1][2][3][4] Instead of thinking in the forward direction from simple starting materials to a complex product, retrosynthetic analysis works backward from the target molecule.[4][5] This process involves the deconstruction of the target molecule into simpler precursor molecules through a series of "disconnections," which are the reverse of known chemical reactions.[2][3] Each disconnection leads to a "synthon," an idealized fragment that corresponds to a real-world "synthetic equivalent."[4] This iterative process continues until readily available and simple starting materials are reached.[1][2][3] The resulting analysis provides a roadmap for the forward synthesis.
The core principles guiding this analytical process include:
Disconnection: The imaginary breaking of a bond to simplify the molecule.[2]
Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step.[2]
Chemoselectivity: The selective reaction of one functional group in the presence of others.[6]
A successful retrosynthetic analysis not only identifies a potential synthetic pathway but also anticipates potential challenges such as regioselectivity and stereoselectivity, allowing the chemist to devise strategies to overcome them.
Analysis of the Target Molecule: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
The target molecule is a tetrasubstituted benzene derivative with a specific substitution pattern that presents a unique synthetic challenge. A thorough understanding of the electronic properties and directing effects of each substituent is paramount to devising a logical retrosynthetic strategy.
Substituent Analysis:
Methoxy group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[7] It is a powerful ortho, para-director.[8][9]
Ethyl group (-CH₂CH₃): An alkyl group that is weakly activating through an inductive effect (+I effect). It is also an ortho, para-director.[8][10]
Fluoro group (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong inductive electron withdrawal (-I effect), they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect).[7][9]
Bromo group (-Br): Similar to the fluoro group, the bromo group is a deactivating, ortho, para-director.[8][9]
Interplay of Directing Effects:
The substitution pattern is key. The methoxy group at C3 and the fluoro group at C1 will exert a strong influence on any electrophilic aromatic substitution (EAS) reactions. The ethyl group at C2 and the bromo group at C5 are positioned in a way that suggests a complex interplay of these directing effects during the synthesis. The synthesis of polysubstituted benzenes often requires a careful sequence of reactions to achieve the desired regiochemistry.[11][12][13]
Proposed Retrosynthetic Pathways
Several retrosynthetic pathways can be envisioned for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Here, we will explore three distinct strategies.
Pathway A: Late-Stage Bromination
This approach installs the bromine atom in the final step of the synthesis. The logic here is that the combined directing effects of the existing substituents will favor the introduction of bromine at the desired C5 position.
Diagram: Retrosynthetic Pathway A
Caption: Late-stage bromination strategy.
Pathway B: Late-Stage Ethylation
In this pathway, the ethyl group is introduced last. This might be accomplished through a Friedel-Crafts reaction, although the steric hindrance from the adjacent substituents could be a significant challenge.
Diagram: Retrosynthetic Pathway B
Caption: Late-stage ethylation strategy.
Pathway C: Construction from a Pre-functionalized Ring
This more convergent approach starts with a commercially available, highly substituted benzene derivative and builds upon it. This can often reduce the number of steps and improve overall efficiency.
Diagram: Retrosynthetic Pathway C
Caption: Convergent synthesis from a pre-functionalized ring.
Detailed Evaluation of Synthetic Pathways and Protocols
Pathway A: A Linear Approach with Regioselectivity as the Key Challenge
This pathway is linear and relies on controlling the regioselectivity of several electrophilic aromatic substitution reactions.
Forward Synthesis Protocol (Pathway A):
Step 1: Synthesis of 3-Fluorophenol from 3-Fluoroaniline.
Methodology: Diazotization of 3-fluoroaniline followed by hydrolysis of the diazonium salt.
Protocol: 3-Fluoroaniline is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 3-fluorophenol.
Causality: The diazonium group is an excellent leaving group, which is readily displaced by water to form the phenol.
Step 2: Synthesis of 1-Fluoro-3-methoxybenzene from 3-Fluorophenol.
Methodology: Williamson ether synthesis.
Protocol: 3-Fluorophenol is deprotonated with a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is then added to the resulting phenoxide to form the methyl ether.
Causality: The phenoxide is a potent nucleophile that readily undergoes an Sₙ2 reaction with the methylating agent.
Step 3: Synthesis of 2-Ethyl-1-fluoro-3-methoxybenzene.
Methodology: Friedel-Crafts acylation followed by reduction.
Protocol:
Acylation: 1-Fluoro-3-methoxybenzene is treated with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically carried out in a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). The major product will be 1-(2-fluoro-6-methoxyphenyl)ethan-1-one, due to the strong ortho-directing effect of the methoxy group.
Reduction: The resulting ketone is then reduced to the ethyl group using standard methods such as the Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) reduction.
Causality: The Friedel-Crafts acylation is a classic EAS reaction. The subsequent reduction of the ketone to an alkyl group is a reliable transformation.
Step 4: Synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Methodology: Electrophilic bromination.
Protocol: 2-Ethyl-1-fluoro-3-methoxybenzene is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a mild Lewis acid or in a polar solvent like acetic acid. The position para to the strongly activating methoxy group is the most likely site of bromination.
Causality: The methoxy group is the most powerful activating group, and its directing effect will dominate, leading to substitution at the C5 position (para to the methoxy group).
Pathway C: A Convergent Approach with Potentially Higher Efficiency
This pathway leverages a more substituted starting material, potentially offering a more streamlined synthesis.
Forward Synthesis Protocol (Pathway C):
Step 1: Synthesis of 2-Fluoro-6-methoxyphenol from 2-Fluoroanisole.
Methodology: Directed ortho-metalation (DoM).
Protocol: 2-Fluoroanisole is treated with a strong base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) at low temperature (e.g., -78 °C) in an ethereal solvent like THF. The methoxy group directs the lithiation to the ortho position (C6). The resulting aryllithium species is then quenched with an electrophilic boron source (e.g., triisopropyl borate), followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) to yield the phenol.
Causality: The methoxy group is a powerful directed metalation group, allowing for regioselective functionalization.
Step 2: Synthesis of 4-Bromo-2-fluoro-6-methoxyphenol.
Methodology: Electrophilic bromination.
Protocol: 2-Fluoro-6-methoxyphenol is brominated using a reagent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetonitrile. The hydroxyl and methoxy groups will cooperatively direct the incoming electrophile to the C4 position.
Causality: The powerful activating and ortho, para-directing effects of the hydroxyl and methoxy groups ensure high regioselectivity for this transformation.
Step 3: Synthesis of 5-Bromo-2-acetyl-1-fluoro-3-methoxybenzene.
Methodology: Fries rearrangement.
Protocol: 4-Bromo-2-fluoro-6-methoxyphenol is first acylated with acetyl chloride or acetic anhydride to form the corresponding acetate ester. This ester is then subjected to a Fries rearrangement, typically by heating with a Lewis acid catalyst (e.g., AlCl₃), which promotes the migration of the acetyl group to the ortho position of the phenolic hydroxyl group.
Causality: The Fries rearrangement is a reliable method for the synthesis of hydroxyaryl ketones.
Step 4: Synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Methodology: Reduction of the ketone.
Protocol: The acetyl group of 5-bromo-2-acetyl-1-fluoro-3-methoxybenzene is reduced to an ethyl group using either Wolff-Kishner or Clemmensen reduction conditions as described in Pathway A.
Causality: This is a standard and high-yielding transformation in organic synthesis.
Regiocontrol in Friedel-Crafts acylation and final bromination.
Harsh conditions for Fries rearrangement.
Overall Strategy
Linear
Convergent
Estimated Efficiency
Moderate
Potentially High
Conclusion and Recommendations
Both presented pathways offer viable routes to the target molecule, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Pathway A is a classic, linear synthesis that relies on well-understood electrophilic aromatic substitution reactions. Its success hinges on the careful control of regioselectivity, particularly in the Friedel-Crafts and bromination steps. While seemingly straightforward, achieving high purity of the desired isomer may require extensive purification.
Pathway C represents a more modern and potentially more elegant convergent strategy. The use of directed ortho-metalation allows for excellent regiocontrol in the initial functionalization step. Although the Fries rearrangement can sometimes be low-yielding, the overall pathway may offer a more direct and efficient route to the target molecule, especially if the starting materials are readily available.
For a research or drug development setting where efficiency and predictability are paramount, Pathway C is likely the superior approach . Its convergent nature and the high degree of regiocontrol offered by directed metalation chemistry make it a more robust and scalable option for the synthesis of this complex, polysubstituted aromatic compound.
References
Introduction to Retrosynthesis | OpenOChem Learn. (n.d.).
Zou, J., Lin, J., He, S., & Zou, H. (n.d.). The brief introduction and extension to Retrosynthesis. Dean & Francis.
Introduction to retrosynthetic analysis: basic concepts, simplification methods, and application. (2022, August 5). SPIE Digital Library.
SYNTHIA® Retrosynthesis Software. (n.d.). Definitions, Applications, and Examples.
ChemTalk. (2024, May 14). Directing Effects.
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry.
Wang, H., & Wei, G. (n.d.). Introduction to Retrosynthesis: Strategies and Approaches. E3S Web of Conferences.
Substituent Effects. (n.d.). In Organic Chemistry II. Lumen Learning.
Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
Directing Effects of the Substituents on EAS. (n.d.). In Organic Chemistry II. KPU Pressbooks.
Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein. (1999). Google Patents.
Synthesis of polysubstituted arenes through organocatalytic benzannulation. (2020, November 10). RSC Advances.
Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. (2002, June 12). The Journal of Organic Chemistry.
Synthesis of Polysubstituted Benzenes. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries.
Synthesis of Polysubstituted Benzenes. (2025, August 15). Fiveable.
electrophilic aromatic substitution on fluoro-methoxybenzenes
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Fluoro-Methoxybenzenes Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of electro...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Fluoro-Methoxybenzenes
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of electrophilic aromatic substitution (EAS) reactions on fluoro-methoxybenzene substrates. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of how the interplay between the activating methoxy group and the deactivating, yet ortho, para-directing, fluoro group governs regiochemical outcomes. This document moves beyond textbook generalities to offer field-proven insights into predicting and controlling these synthetically crucial transformations. We will dissect the competing electronic effects, analyze regioselectivity for ortho, meta, and para isomers, and provide validated experimental protocols for key reactions, including nitration, halogenation, and Friedel-Crafts acylation.
Foundational Principles: A Refresher on Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is the cornerstone reaction of aromatic compounds, enabling the direct functionalization of the stable benzene ring. The reaction universally proceeds through a two-step mechanism:
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[1]
Restoration of Aromaticity: A resonance-stabilized carbocation, known as the arenium ion or sigma complex, is formed.[2][3] A weak base then abstracts a proton from the carbon bearing the new substituent, collapsing the intermediate and restoring the highly stable aromatic system.[2]
The true complexity and synthetic utility of EAS emerge when substituents are present on the ring. These groups profoundly influence both the reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity).[4]
Substituent Effects: Activation, Deactivation, and Direction
Substituents govern the outcome of EAS reactions through a combination of two electronic effects:
Inductive Effect (I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (like fluorine) pull electron density from the ring (-I effect), while electron-donating groups (like alkyl groups) push electron density into the ring (+I effect).[5]
Resonance Effect (M or R): This effect involves the delocalization of lone pairs or pi electrons through the conjugated π-system of the aromatic ring. Groups with lone pairs adjacent to the ring (like -OCH₃ and -F) can donate electron density into the ring (+M effect).[5][6]
These effects determine whether a substituent is activating (makes the ring more reactive than benzene) or deactivating (makes the ring less reactive than benzene) and whether it is an ortho, para-director or a meta-director .[7][8]
Activating Groups: Generally electron-donating, they stabilize the positive charge of the arenium ion intermediate, lowering the activation energy. All activating groups are ortho, para-directors.[6][8]
Deactivating Groups: Generally electron-withdrawing, they destabilize the arenium ion, increasing the activation energy. Most deactivating groups are meta-directors, with the notable exception of halogens.[7][8]
The Dichotomy of Fluoro and Methoxy Substituents
The core of this guide lies in understanding the nuanced and often competing effects of the methoxy and fluoro groups. While both are ortho, para-directors, their influence on ring reactivity is diametrically opposed.
The Methoxy Group (-OCH₃): A Potent Activator
The methoxy group is a classic example of a strongly activating, ortho, para-directing substituent.[9]
Resonance Effect (+M): The oxygen atom's lone pairs are directly adjacent to the aromatic ring and can be delocalized into the π-system. This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic.[8][10] This effect is powerful and is the primary determinant of the group's behavior.
Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density inductively through the sigma bond.[10]
However, the +M effect of the methoxy group far outweighs its -I effect, leading to a net donation of electron density and strong activation of the ring towards electrophilic attack.[9][10]
The Fluoro Group (-F): The Halogen Anomaly
Halogens are unique among EAS substituents. The fluorine atom in fluorobenzene presents a fascinating case study.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect. This effect removes significant electron density from the ring, destabilizing the arenium ion intermediate and thus deactivating the ring overall.[11][12]
Resonance Effect (+M): Like oxygen, fluorine has lone pairs that can be donated to the ring via resonance, enriching the ortho and para positions.[12]
For fluorine, the potent -I effect dominates the weaker +M effect, making the ring less reactive than benzene (a deactivating group).[11] Despite this, the resonance donation, however weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[8][13] This makes fluorine and other halogens deactivating ortho, para-directors .[8] Notably, the reactivity at the para position of fluorobenzene can be comparable to or even faster than that of benzene itself, a phenomenon not seen with other halogens.[12][14]
Quantitative Comparison and Visualization
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents. A positive σ value indicates an electron-withdrawing character, while a negative value indicates electron-donating character.
Substituent
Hammett Constant (σ_para_)
Hammett Constant (σ_meta_)
Overall Effect on Rate
Directing Effect
-OCH₃
-0.27
+0.12
Strongly Activating
Ortho, Para
-F
+0.06
+0.34
Weakly Deactivating
Ortho, Para
Data sourced from various chemical literature and databases.[15][16]
The negative σ_para_ for -OCH₃ confirms its strong electron-donating character at the para position via resonance. The positive σ values for -F highlight its overall electron-withdrawing (deactivating) nature.
Caption: Interplay of Inductive and Resonance Effects.
Predicting Regioselectivity in Fluoro-Methoxybenzenes
When both substituents are present, the regiochemical outcome is a result of their combined influence. The governing principle is that the more powerful activating group dictates the primary substitution pattern . In this case, the methoxy group is the dominant director. The electrophile will preferentially attack the positions most strongly activated by the -OCH₃ group and least deactivated by the -F group.
Case Study: 4-Fluoroanisole (para-isomer)
-OCH₃ directs to: Positions 2 and 6 (ortho).
-F directs to: Positions 3 and 5 (ortho).
Analysis: The powerful methoxy group activates the 2- and 6-positions. These positions are ortho to the deactivating fluoro group and will experience its -I effect. However, the activation from the methoxy group is overwhelming.
Predicted Outcome: Substitution will occur almost exclusively at the positions ortho to the methoxy group (positions 2 and 6).
Case Study: 3-Fluoroanisole (meta-isomer)
-OCH₃ directs to: Positions 2, 4, and 6.
-F directs to: Positions 2, 4, and 6.
Analysis: Here, the directing effects of both groups are in agreement. All available positions are activated. We must consider the combined electronic effects at each position.
Position 2: Ortho to -OCH₃ (activated), Ortho to -F (deactivated).
Position 4: Para to -OCH₃ (strongly activated), Ortho to -F (deactivated).
Position 6: Ortho to -OCH₃ (activated), Para to -F (weakly activated by +M, deactivated by -I).
Predicted Outcome: All three positions are viable, but substitution is most favored at positions 4 and 6 due to the strong activation from the methoxy group. The 4-position (para to -OCH₃) is often the major product.[17]
Case Study: 2-Fluoroanisole (ortho-isomer)
-OCH₃ directs to: Positions 4 and 6. (Position 3 is sterically hindered).
-F directs to: Position 6 (para). (Position 3 is sterically hindered).
Analysis:
Position 4: Para to -OCH₃ (strongly activated), Meta to -F (moderately deactivated).
Position 6: Ortho to -OCH₃ (activated), Para to -F (weakly activated by +M).
Predicted Outcome: The primary sites of attack will be positions 4 and 6 . Due to the powerful para-directing nature of the methoxy group, the 4-position is typically the major product .
Caption: Predicted sites of electrophilic attack on fluoroanisole isomers.
Key Transformations: Protocols and Mechanistic Considerations
The following sections provide validated, step-by-step protocols for common and synthetically valuable EAS reactions on fluoro-methoxybenzene substrates.
Nitration
Nitration introduces a nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used as a meta-director for subsequent substitutions. The active electrophile is the highly reactive nitronium ion (NO₂⁺), generated in situ.[2][18]
Protocol: Nitration of 4-Fluoroanisole
Safety Warning: The nitration of aromatic compounds is a highly exothermic reaction.[19] Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts.[20] Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
4-Fluoroanisole (1.0 eq)
Concentrated Sulfuric Acid (98%, ~2.0 eq)
Concentrated Nitric Acid (70%, ~1.1 eq)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Crushed Ice
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice/salt bath to 0-5 °C.[21]
Substrate Addition: Slowly add 4-fluoroanisole to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid to a portion of cold concentrated sulfuric acid. This pre-mixing generates the nitronium ion.
Reaction: Add the nitrating mixture dropwise to the solution of 4-fluoroanisole over 30-60 minutes, ensuring the internal temperature remains between 0-10 °C.[21]
Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[19]
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[21]
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into dichloromethane (3x).[21]
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.[21]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.
Halogenation: Bromination
Bromination is a fundamental method for introducing a bromine atom, a key handle for cross-coupling reactions. While Br₂ with a Lewis acid is traditional, N-Bromosuccinimide (NBS) offers a milder alternative.
Setup: To a vial containing a stir bar, add 4-fluoroanisole, NBS, and the optional catalyst.[22]
Solvent Addition: Add the ACN/H₂O solvent mixture. Cap the vial and stir vigorously at room temperature.
Monitoring: The reaction progress can be monitored by TLC until the starting material is consumed.[22]
Workup: Dilute the reaction mixture with ethyl acetate and transfer to a test tube or separatory funnel containing saturated NaHCO₃ solution.
Extraction: Extract the aqueous phase with ethyl acetate (3x).
Drying and Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The crude material can be purified by silica gel chromatography to yield the desired brominated product.[22]
Friedel-Crafts Acylation
The Friedel-Crafts reaction is a powerful tool for forming carbon-carbon bonds with an aromatic ring.[23] Acylation, the introduction of an acyl group (-COR), is generally preferred over alkylation because it is not susceptible to carbocation rearrangements and the product is deactivated, preventing over-reaction.[23][24]
Protocol: General Procedure for Friedel-Crafts Acylation
Safety Warning: Anhydrous aluminum chloride (AlCl₃) reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., N₂ or Ar).
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
Crushed Ice and Concentrated HCl
Procedure:
Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ in the anhydrous solvent and cool to 0 °C in an ice bath.
Electrophile Formation: Add the acyl chloride dropwise to the stirring suspension. An acylium ion-Lewis acid complex will form.
Reaction: Add the fluoro-methoxybenzene substrate dropwise, keeping the temperature below 5 °C. After addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.[25]
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.
Washing and Purification: Combine the organic layers, wash with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the resulting ketone via column chromatography or distillation.[25]
Summary and Outlook
The electrophilic aromatic substitution of fluoro-methoxybenzenes is a study in the balance of competing electronic effects. The strongly activating, ortho, para-directing methoxy group serves as the primary determinant of regioselectivity, while the deactivating, ortho, para-directing fluoro group modulates the reactivity and fine-tunes the product distribution. By understanding these fundamental principles, researchers can effectively predict the outcomes of these reactions and rationally design synthetic routes. The protocols provided herein serve as a validated starting point for the synthesis of these valuable, functionalized aromatic building blocks, which are of significant interest in medicinal chemistry and materials science for their unique electronic and lipophilic properties.[10][26]
References
Brainly.in. (2023, July 27). Anisole undergoes electrophilic substitution reaction. Available from: [Link]
Happer, D. A. R. (1985). The application of the Hammett equation to ortho-substituted benzene reaction series. Journal of the Chemical Society, Perkin Transactions 2, 1673-1688. Available from: [Link]
Chad's Prep. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Available from: [Link]
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Available from: [Link]
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Request PDF. Available from: [Link]
Chemistry LibreTexts. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Available from: [Link]
Reisman, S. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
MDPI. (n.d.). Experimental Methods 1. Bromination Methods. Available from: [Link]
Olah, G. A., & Squires, T. G. (2016). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research, 49(7), 1253–1263. Available from: [Link]
Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Available from: [Link]
Reisman, S. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
Reisman, S. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]
Google Patents. (1999). WO 99/19275.
ACS Omega. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Omega, 7(12), 10476–10484. Available from: [Link]
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Available from: [Link]
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Available from: [Link]
Wheeler, S. E. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Molecules, 17(3), 2954–2969. Available from: [Link]
Fadhil, G. F., & Godfrey, M. (1988). On the analysis of substituent effects. Part 1. Hammett and related plots. Journal of the Chemical Society, Perkin Transactions 2, 133-137. Available from: [Link]
Deacon, G. B., & Smith, R. N. M. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 80(6), 684. Available from: [Link]
Wikipedia. (n.d.). Hammett equation. Available from: [Link]
OrgoSolver. (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Available from: [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]
University of Calgary. (n.d.). Linear Free Energy Relationships. Available from: [Link]
Publications, A. (2013). Trifluoromethanesulfonic Acid Catalyzed Friedel–Crafts Alkylations of 1,2,4-Trimethoxybenzene with Aldehydes or Benzylic Alcohols. Organic Letters, 15(10), 2338-2341. Available from: [Link]
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. In NIST Chemistry WebBook. Available from: [Link]
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 281-291. Available from: [Link]
Wikipedia. (n.d.). Effect of substituent groups. In Electrophilic aromatic substitution. Available from: [Link]
National Center for Biotechnology Information. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available from: [Link]
Mol-Instincts. (2020, October 23). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis? Available from: [Link]
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available from: [Link]
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available from: [Link]
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available from: [Link]
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
National Center for Biotechnology Information. (2021, February 12). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Available from: [Link]
Vaia. (n.d.). Predict the favored position(s) of substitution in the nitration of the following compounds. Available from: [Link]
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link]
Hirst, J., & Una, S. J. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 646-648. Available from: [Link]
University of Missouri–St. Louis. (n.d.). 16. Electrophilic Aromatic Substitution. Available from: [Link]
PubMed. (2023, May 2). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Available from: [Link]
Reisman, S. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
Application Note: Synthetic Utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in Fragment-Based Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) Executive Summary & Strategic Rationale In modern fragment-base...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5)
Executive Summary & Strategic Rationale
In modern fragment-based drug discovery (FBDD), the strategic decoration of phenyl rings is critical for optimizing both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability). 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene [1] serves as a highly specialized, tetrasubstituted building block designed to address these exact challenges.
C1-Fluorine: Acts as a metabolic shield, preventing CYP450-mediated oxidation at the electron-rich ortho/para positions relative to the methoxy group.
C2-Ethyl & C3-Methoxy: Provide a "push-pull" steric and electronic environment, ideal for anchoring into hydrophobic kinase pockets while offering a hydrogen-bond acceptor (OMe).
C5-Bromine: Serves as the primary synthetic handle. Its position allows for divergent late-stage functionalization via transition-metal catalysis or organometallic trapping without disturbing the sterically congested C1-C3 face.
This guide details two field-proven, self-validating workflows for elaborating this scaffold: Palladium-catalyzed C-C bond formation and directed halogen-metal exchange.
Methodological Workflow 1: Palladium-Catalyzed C-C Bond Formation
Causality & Mechanistic Insights
The Suzuki-Miyaura cross-coupling is a premier method for constructing biaryl systems[2]. However, the tetrasubstituted nature of our starting material introduces significant steric hindrance around the C5-Br bond. Standard catalysts like
Pd(PPh3)4
often suffer from sluggish oxidative addition and premature catalyst deactivation.
To overcome this, we utilize Pd(OAc)2
paired with SPhos (a Buchwald-type biaryl phosphine ligand). SPhos is highly electron-rich, accelerating the oxidative addition into the C-Br bond, while its steric bulk promotes the crucial reductive elimination step[3]. Potassium phosphate (
K3PO4
) is selected as the base because its high solubility in aqueous-organic mixtures facilitates the formation of the reactive hydroxo-palladium intermediate necessary for transmetalation.
Quantitative Optimization Data
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
(5 mol%)
Na2CO3
Toluene/
H2O
90
35
Poor conversion; ligand cannot overcome steric shielding at C5.
Solvent Introduction: Add degassed Toluene (4.0 mL) and degassed deionized
H2O
(1.0 mL). Note: The biphasic nature is intentional; water dissolves the phosphate base to generate the reactive Pd-OH species.
Reaction Execution: Seal the flask and heat to 100 °C in a pre-equilibrated oil bath for 4 hours with vigorous stirring (800 rpm).
Validation Check: At 3 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via GC-MS. Causality Check: The complete disappearance of the starting material molecular ion (m/z 232/234) confirms successful oxidative addition and reaction progression[1].
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Converting the C5-Br to an electrophilic center (such as an aldehyde) requires a polarity reversal via halogen-metal exchange[4]. Because the aromatic ring contains an electron-withdrawing fluorine atom, the ring is highly activated. If the temperature is not strictly controlled, organolithium reagents can trigger unwanted nucleophilic aromatic substitution (
SNAr
) displacing the fluorine, or induce benzyne formation.
To prevent this, the exchange is conducted at strictly -78 °C using
n
-BuLi. Alternatively, for a more robust and functional-group-tolerant approach, Knochel's "Turbo Grignard" (
iPrMgCl⋅LiCl
) can be utilized[5]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and allowing the exchange to occur smoothly without side reactions.
Mechanistic Pathway
Caption: Low-temperature halogen-metal exchange and subsequent electrophilic trapping.
Step-by-Step Protocol: C5-Formylation
Self-Validating System: Temperature control and anhydrous conditions are the primary failure points. The protocol incorporates visual and analytical cues.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, purge with Argon for 15 minutes.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.
Lithiation: Syringe in
n
-BuLi (2.5 M in hexanes, 1.05 equiv, 0.84 mL) dropwise over 5 minutes down the side of the flask to pre-cool the reagent.
Validation Check: The solution will typically transition to a pale yellow color, indicating the formation of the aryl lithium species. Stir for exactly 30 minutes at -78 °C. Over-stirring increases the risk of benzyne formation.
Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 6.0 mmol, 0.46 mL) in one rapid injection. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Quenching & Workup: Carefully quench the reaction with saturated aqueous
NH4Cl
(10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water and brine, dry over
MgSO4
, and concentrate. Purify the resulting aldehyde via silica gel chromatography.
References
Molport.
PubMed (nih.gov)
Wikipedia.
Suzuki Coupling
Organic Chemistry Portal
URL
The Journal of Organic Chemistry (ACS Publications)
The Strategic Utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in Modern Organic Synthesis: An Application Guide to Organometallic Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecules In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and methoxy-substituted phenyl rings is a widely emp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and methoxy-substituted phenyl rings is a widely employed tactic to modulate pharmacokinetic properties, metabolic stability, and material characteristics.[1] 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene emerges as a particularly valuable synthetic intermediate, offering a handle for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions through its reactive bromo-substituent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block in several key organometallic cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby empowering the reader to effectively leverage this versatile reagent in their synthetic endeavors.
Core Principles of Reactivity: The Influence of Substitution
The reactivity of the bromine atom in 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is subtly influenced by its surrounding substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can enhance the electrophilicity of the aryl bromide and facilitate oxidative addition to a low-valent metal catalyst. Conversely, the methoxy and ethyl groups are electron-donating, which can somewhat temper this effect. The steric hindrance imposed by the ortho-ethyl group is a critical consideration in the selection of appropriate catalysts and ligands to ensure efficient coupling.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2] For 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, several palladium-catalyzed methods are of high utility.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions, owing to the stability and low toxicity of the boronic acid coupling partners.[3] The reaction of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with a variety of aryl- and vinylboronic acids can be achieved with high efficiency.
Mechanistic Rationale: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with Phenylboronic Acid
To a flame-dried Schlenk flask, add 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed toluene/water solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
Entry
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/H₂O
90
High
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (2) / SPhos (4)
K₃PO₄
Dioxane/H₂O
100
High
3
3-Thienylboronic acid
PdCl₂(dppf) (3)
Cs₂CO₃
DME/H₂O
85
Good
Note: Yields are generalized based on typical Suzuki coupling reactions of similar substrates. Actual yields may vary.
The Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acid is unstable or difficult to prepare.[5] Organostannanes are generally stable to air and moisture, making them convenient to handle.[6]
Mechanistic Rationale: Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.
Experimental Protocol: Stille Coupling of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with Tributyl(phenyl)stannane
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and Pd(PPh₃)₄ in degassed toluene.
Add tributyl(phenyl)stannane via syringe.
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for 1 hour, then filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.[7]
Formation and Reactions of Organometallic Intermediates
The bromine atom of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene can be readily converted into more reactive organometallic species, such as Grignard and organolithium reagents, which can then be reacted with a wide range of electrophiles.
Grignard Reagent Formation and Subsequent Reactions
Grignard reagents are powerful nucleophiles and strong bases, widely used for the formation of C-C bonds.[8][9]
Mechanistic Rationale: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[10] The resulting organomagnesium species is highly nucleophilic and will react with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles.[11]
Experimental Protocol: Formation of (2-ethyl-1-fluoro-3-methoxyphenyl)magnesium bromide and Reaction with an Aldehyde
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings and a crystal of iodine.
Add a small amount of a solution of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).[12]
Slowly add the remaining aryl bromide solution to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C in an ice bath.
Slowly add a solution of the aldehyde in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 1-2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting alcohol by column chromatography.
Organolithium Reagents via Lithium-Halogen Exchange
Organolithium reagents are even more reactive than their Grignard counterparts and are particularly useful for reactions with less reactive electrophiles.[13]
Mechanistic Rationale: Lithium-halogen exchange is a rapid equilibrium process where a lithium reagent (typically n-butyllithium or t-butyllithium) exchanges with a halogen atom on an organic substrate.[13] The reaction is typically performed at very low temperatures to prevent side reactions.
Experimental Protocol: Lithium-Halogen Exchange and Reaction with an Electrophile
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.
Stir the mixture at -78 °C for 30-60 minutes.
Add the electrophile (e.g., DMF) dropwise at -78 °C.
Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.
Purify the crude product by column chromatography.
C-N and C-S Bond Forming Reactions
The synthesis of molecules containing C-N and C-S bonds is of great importance in medicinal chemistry. The Buchwald-Hartwig amination and related C-S coupling reactions provide direct access to these valuable motifs.
The Buchwald-Hartwig Amination: A Gateway to Anilines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[14][15]
Mechanistic Rationale: The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[16]
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
Add 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and the secondary amine.
Add degassed toluene and seal the tube.
Heat the reaction mixture to 100-110 °C for 12-24 hours.
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.[17][18]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[19][20]
Mechanistic Rationale: The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[21]
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
To a Schlenk flask, add 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill with an inert gas three times.
Add degassed THF and triethylamine.
Add the terminal alkyne dropwise.
Heat the reaction to 60-70 °C for 4-12 hours.
Upon completion, cool to room temperature and filter off the triethylammonium bromide salt.
Concentrate the filtrate and purify the residue by column chromatography.[20]
Kumada and Negishi Couplings: Alternative C-C Bond Forming Strategies
While the Suzuki and Stille couplings are widely used, the Kumada and Negishi couplings offer valuable alternatives, particularly when dealing with specific substrates or functional groups.
The Kumada Coupling: Utilizing Grignard Reagents as Nucleophiles
The Kumada coupling employs a Grignard reagent as the organometallic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide.[22][23]
Mechanistic Rationale: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[24] The high reactivity of the Grignard reagent is a key feature of this reaction.
Experimental Protocol: Kumada Coupling with a Grignard Reagent
To a flame-dried Schlenk flask under an inert atmosphere, add Ni(dppp)Cl₂ and 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Add anhydrous THF and cool the mixture to 0 °C.
Slowly add the Grignard reagent solution dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product, wash, dry, and purify as described in previous protocols.
The Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally less reactive than Grignard or organolithium reagents but offer excellent functional group tolerance.[25][26]
Mechanistic Rationale: The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions.[27] The use of organozinc reagents often allows for milder reaction conditions.
Experimental Protocol: Negishi Coupling with an Organozinc Reagent
The organozinc reagent can be prepared in situ from the corresponding Grignard reagent and zinc chloride or purchased commercially.
In a Schlenk flask under an inert atmosphere, combine 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and Pd(PPh₃)₄ in anhydrous THF.
Add the organozinc reagent solution.
Stir the reaction at room temperature or with gentle heating until completion.
Work-up and purification are similar to the other cross-coupling reactions described.
Visualization of a General Cross-Coupling Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages from reaction setup to product isolation.
Caption: Generalized workflow for organometallic cross-coupling reactions.
Conclusion and Future Outlook
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene stands as a highly versatile and valuable building block for the synthesis of complex organic molecules. The array of organometallic cross-coupling reactions detailed in this application note provides a robust and adaptable toolkit for researchers in both academic and industrial settings. The ability to selectively form C-C, C-N, and C-S bonds from this single precursor opens up a vast chemical space for exploration in drug discovery, materials science, and beyond. As catalyst technology continues to evolve, we can anticipate even milder, more efficient, and more selective methods for the functionalization of this and other similarly important synthetic intermediates.
References
Coltuclu, V., Dadush, E., Naravane, A., & Kabalka, G. W. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 18(2), 1755–1761. [Link]
Wikipedia contributors. (2023). Kumada coupling. In Wikipedia, The Free Encyclopedia. [Link]
Pareek, S., Mandadi, P., & Sanapala, S. R. (2026). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry, 91(1), 649-655. [Link]
Xiao, C., Liu, D., Li, X., Zhu, W., Wang, Q., Yi, T., ... & Hu, Y. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439–6443. [Link]
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
Royal Society of Chemistry. (n.d.). Modified aryldifluorophenylsilicates with improved activity and selectivity in nucleophilic fluorination of secondary substrates. [Link]
Milne, J. E., & Buchwald, S. L. (2004). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Journal of the American Chemical Society, 126(42), 13028–13032. [Link]
Hoffmann, R. W. (2001). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications, (22), 2405-2411. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]
Itoh, T., & Mase, T. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Organic Letters, 6(24), 4587–4590. [Link]
An, D., & Fu, Y. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 18(15), 3842–3845. [Link]
Le, C. M., & Leadbeater, N. E. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6439–6443. [Link]
Cambridge University Press & Assessment. (n.d.). Grignard Reaction. [Link]
Kwong, F. Y., & Buchwald, S. L. (2002). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 4(21), 3517–3520. [Link]
Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., Adams, J., & Ryglowski, A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17871–17882. [Link]
Google Patents. (n.d.). Improved process for the kumada coupling reaction.
Sun, J., Li, Y., Li, J., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 52(5), 1339-1345. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
Yi, C., & Hua, R. (2006). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic & Biomolecular Chemistry, 4(23), 4249–4251. [Link]
Foley, B. J., Mills, J. E., & Scott, R. W. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 116–122. [Link]
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]
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Edkins, K., & Stey, T. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(8), 3029–3032. [Link]
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Karami, K., Ghasemi, S., & Alizadeh, R. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9128–9139. [Link]
Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., Adams, J., & Ryglowski, A. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17871-17882. [Link]
Cella, R., & Stefani, H. A. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 107. [Link]
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5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene as a building block for pharmaceuticals
Application Note: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene as a Versatile Scaffold in Pharmaceutical Development Introduction & Chemical Profiling In modern drug discovery, the strategic decoration of aromatic rings is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene as a Versatile Scaffold in Pharmaceutical Development
Introduction & Chemical Profiling
In modern drug discovery, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, target affinity, and metabolic stability. The compound 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) has emerged as a highly privileged, commercially available building block[1]. Its unique 1,2,3,5-tetrasubstitution pattern provides orthogonal reactivity handles, allowing researchers to execute divergent synthetic strategies without the risk of cross-reactivity.
The rational design behind utilizing this specific scaffold lies in the synergistic effects of its functional groups:
C1-Fluorine: Fluorine substitution is a cornerstone of modern drug design, historically present in up to 25% of commercialized medications. The highly electronegative fluorine atom lowers the pKa of adjacent functional groups, increases lipophilicity, and effectively blocks cytochrome P450-mediated metabolic oxidation at the C1 position[2].
C3-Methoxy: This group serves a dual purpose. In early-stage screening, it acts as a stable hydrogen-bond acceptor. In late-stage derivatization, it functions as a masked phenol that can be selectively demethylated to reveal a potent hydrogen-bond donor[3].
C5-Bromine: The C-Br bond is the primary vector for molecular elongation. It is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[4].
C2-Ethyl: Positioned between the fluoro and methoxy groups, the ethyl moiety provides critical steric bulk. This steric encumbrance locks the conformation of the adjacent methoxy group (ortho-effect) and increases the overall Lipophilic Efficiency (LipE) of the resulting Active Pharmaceutical Ingredient (API).
Quantitative Data & Pharmacological Relevance
To successfully integrate this building block into a medicinal chemistry campaign, its baseline physicochemical properties must be understood. The table below summarizes its key metrics and their impact on downstream drug design.
Parameter
Value
Mechanistic / Pharmacological Rationale
CAS Number
1784890-46-5
Commercial identifier ensuring supply chain traceability and reproducible sourcing[1].
Molecular Formula
C9H10BrFO
Provides an optimal balance of halogens and aliphatic carbons for baseline lipophilicity.
Molecular Weight
233.08 g/mol
The low baseline MW ensures the final API remains well within Lipinski's Rule of 5 (<500 Da) even after extensive C5 elaboration.
SMILES
CCc1c(F)cc(Br)cc1OC
Defines the precise regiochemistry, ensuring predictable steric environments during catalysis.
Orthogonal Handles
2 (Bromo, Methoxy)
Allows for sequential, chemoselective modifications (e.g., C-C coupling followed by ether cleavage) without protecting group overhead.
Synthetic Workflow & Divergent Pathways
The true value of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene lies in its ability to act as a central hub for divergent synthesis. The C5-bromine can be converted into an aryl or amine linkage, followed by the unmasking of the C3-phenol.
Figure 1: Divergent synthetic pathways of the 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene scaffold.
Core Experimental Protocols
The following protocols are designed as self-validating systems. We prioritize mechanistic causality to ensure that researchers understand why specific reagents are chosen, enabling rapid troubleshooting.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Forge a new C-C bond at the C5 position using an arylboronic acid[4].
Causality & Design: We select Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is crucial for maximizing turnover numbers. Potassium carbonate (K₂CO₃) is chosen as the base; it is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the hydrolysis of sensitive functional groups.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Rationale: The biphasic mixture ensures the solubility of both the lipophilic organic scaffold and the inorganic base, while water drastically accelerates the transmetalation step.
Reaction: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.
Self-Validation (In-Process Control): Quench a 10 µL aliquot in 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) of the starting material at m/z 232/234 completely disappears, replaced by the mass of the coupled product.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: BBr₃-Mediated Demethylation of the C3 Methoxy Group
Objective: Unmask the C3-methoxy group to yield a phenol for hydrogen-bond donor interactions[3].
Causality & Design: Boron tribromide (BBr₃) is utilized over milder agents (like TMSI) because its extreme Lewis acidity ensures complete coordination to the sterically encumbered methoxy oxygen (flanked by the C2-ethyl group). The subsequent intramolecular nucleophilic attack by the bromide ion on the methyl group is highly favored, cleanly yielding the phenol without requiring harsh thermal conditions that could degrade the newly formed C5-aryl linkages.
Step-by-Step Methodology:
Preparation: Dissolve the C5-substituted intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a strict argon atmosphere.
Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Rationale: Starting at cryogenic temperatures prevents uncontrolled exothermic degradation and preserves the integrity of the C1-F bond, which can occasionally undergo defluorination under harsh Lewis acidic conditions.
Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 equiv). The solution will typically transition to a deep yellow/brown color, indicating the formation of the Lewis acid-base complex.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The product will spot significantly lower (lower Rf) than the starting material due to the newly exposed, highly polar hydroxyl group.
Quenching & Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of Methanol (2 mL), followed by H₂O (10 mL). Rationale: Methanol safely destroys excess BBr₃ by forming volatile trimethyl borate. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
References
Title: 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | 1784890-46-5
Source: Molport Chemical Database
URL: [Link]
Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions
Source: Catalysts (MDPI)
URL: [Link]
Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update
Source: Chemical Reviews (ACS Publications)
URL: [Link]
The Strategic Deployment of Bromo-Fluoro-Anisole Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Halogenated Anisoles in Drug Discovery In the intricate landscape of medicinal chemistry, the anisole scaffold serves as a versatile and frequently utilized building block. Its true p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Role of Halogenated Anisoles in Drug Discovery
In the intricate landscape of medicinal chemistry, the anisole scaffold serves as a versatile and frequently utilized building block. Its true potential, however, is often unlocked through strategic halogenation. The incorporation of bromine and fluorine atoms onto the anisole ring is not a trivial modification; it is a deliberate design strategy to imbue molecules with a unique combination of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications of bromo-fluoro-anisole derivatives, offering both high-level insights for drug development professionals and detailed protocols for bench scientists.
The bromine atom, with its moderate electronegativity and size, serves as an excellent handle for further molecular elaboration through a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This allows for the systematic exploration of a compound's structure-activity relationship (SAR). Furthermore, the presence of bromine can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions.
Fluorine, the most electronegative element, imparts a range of beneficial properties when incorporated into a drug candidate.[2][3] Its small size minimizes steric hindrance, allowing it to act as a bioisostere for a hydrogen atom while profoundly altering the electronic properties of the molecule.[2] The strategic placement of fluorine can block sites of metabolic oxidation, thereby enhancing metabolic stability and prolonging the in-vivo half-life of a drug.[4][5] Fluorination can also modulate the pKa of nearby functional groups and increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[6][7]
The synergistic combination of bromine and fluorine on an anisole core creates a powerful trifecta of properties: a scaffold for diversification (via the bromo group), enhanced metabolic stability and binding affinity (via the fluoro group), and favorable pharmacokinetic characteristics (from the overall substitution pattern). This makes bromo-fluoro-anisole derivatives particularly attractive for the development of targeted therapies, especially in oncology and neuroscience.
Core Applications in Medicinal Chemistry
Bromo-fluoro-anisole derivatives are primarily utilized as key intermediates in the synthesis of more complex bioactive molecules. Their value lies in the ability to precisely introduce a substituted phenyl ether moiety with predictable reactivity and metabolic properties.
Kinase Inhibitors in Oncology
A significant application of bromo-fluoro-anisole derivatives is in the synthesis of small molecule kinase inhibitors for the treatment of cancer.[8][9] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase. The bromo-fluoro-anisole moiety can be strategically employed to interact with specific regions of this binding pocket.
The rationale for using bromo-fluoro-anisole derivatives in kinase inhibitor design is multi-faceted:
Scaffold for SAR Exploration: The bromine atom allows for the facile introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling. This enables medicinal chemists to systematically probe the hydrophobic and hydrophilic pockets of the kinase ATP-binding site to optimize potency and selectivity.
Enhanced Binding Affinity: The fluorine atom can participate in favorable hydrogen bonding and dipole-dipole interactions with amino acid residues in the kinase hinge region, a critical area for inhibitor binding.[10]
Improved Pharmacokinetics: The fluorine atom can block metabolic attack on the aromatic ring, leading to improved metabolic stability and oral bioavailability.[4] The overall lipophilicity of the molecule can also be fine-tuned by the bromo-fluoro substitution pattern to optimize cell permeability and distribution.[11]
A prominent example of a signaling pathway targeted by such inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently hyperactivated in cancer.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.[2][12][][14]
CNS-Active Agents
The development of drugs targeting the central nervous system (CNS) presents the significant challenge of crossing the blood-brain barrier (BBB).[15] The physicochemical properties of bromo-fluoro-anisole derivatives can be tailored to enhance CNS penetration.[6][7] The introduction of fluorine can increase lipophilicity, which is a key factor in passive diffusion across the BBB.[7] Furthermore, the metabolic stability conferred by fluorine is crucial for CNS drugs, as it can prevent premature breakdown in the periphery and maintain therapeutic concentrations in the brain.[4]
While specific clinical candidates containing a bromo-fluoro-anisole core are not yet prevalent, the scaffold is actively being explored in preclinical research for its potential in treating neurodegenerative diseases and psychiatric disorders.
Quantitative Data: Biological Activity of Related Halogenated Compounds
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative bromo-fluoro-anisole derivative and its subsequent elaboration using a common cross-coupling reaction.
Protocol 1: Synthesis of 4-Bromo-3-fluoroanisole via Williamson Ether Synthesis
This protocol describes the methylation of 4-bromo-3-fluorophenol. The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[21][22][23] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the phenol with a base, acts as a nucleophile.[21]
Materials:
4-Bromo-3-fluorophenol
Anhydrous Potassium Carbonate (K₂CO₃)
Iodomethane (CH₃I)
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
Addition of Methylating Agent: Stir the mixture at room temperature and add iodomethane (1.2 eq) dropwise.
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-bromo-3-fluoroanisole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[24][25][26][27]
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-fluoroanisole
This protocol details the palladium-catalyzed cross-coupling of 4-bromo-3-fluoroanisole with an arylboronic acid. The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[1]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[28][29][30][31]
Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluoroanisole (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
Extraction: Wash the organic layer with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
Bromo-fluoro-anisole derivatives represent a class of highly valuable and versatile building blocks in medicinal chemistry. Their unique combination of a reactive handle for diversification, a metabolically robust and binding-enhancing fluoro-substituent, and a core anisole scaffold provides a powerful platform for the design and synthesis of novel therapeutic agents. The strategic application of these derivatives, particularly in the fields of oncology and neuroscience, is expected to continue to yield promising drug candidates. As our understanding of drug-target interactions becomes more sophisticated, the ability to fine-tune the physicochemical and pharmacological properties of molecules through the judicious use of building blocks like bromo-fluoro-anisoles will become increasingly critical to the success of drug discovery programs.
Application Note: Synthetic Deployment of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in Pd-Catalyzed Cross-Couplings
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Purpose: To provide an authoritative, mechanistically grounded guide for utilizing 5-Bromo-2-ethyl-1-fluoro-3-methoxyb...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Purpose: To provide an authoritative, mechanistically grounded guide for utilizing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in advanced cross-coupling paradigms.
Substrate Profiling & Mechanistic Rationale
In modern medicinal chemistry, the incorporation of highly functionalized aromatic building blocks is essential for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS 1784890-46-5) is a highly specialized electrophile.
To successfully deploy this molecule, one must understand the localized electronic and steric microenvironments dictating its reactivity:
Steric Accessibility: The reactive carbon-bromine (C-Br) bond is located at C5. Because it is flanked by protons at C4 and C6, the oxidative addition of Palladium(0) is sterically unhindered, despite the dense functionalization on the opposite hemisphere of the ring.
Electronic Reactivity (Causality): It is a common misconception that methoxy groups universally enrich aromatic rings, thereby slowing oxidative addition. However, in this specific regiochemistry, both the 1-fluoro and 3-methoxy substituents are situated meta to the 5-bromo reactive site. Consequently, their resonance (+M) effects are directed toward C2, C4, and C6. At the C5 position, these groups exert primarily inductive electron-withdrawing (-I) effects . This localized electron deficiency at C5 lowers the activation barrier for the oxidative addition of Pd(0), making the C-Br bond exceptionally reactive.
Application I: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura cross-coupling is the premier method for generating biaryl scaffolds . For this substrate, the primary challenge is not oxidative addition, but rather ensuring efficient transmetalation and rapid reductive elimination to prevent protodehalogenation side reactions.
Catalyst Selection Logic
We select Pd(dppf)Cl₂ as the optimal precatalyst.
Causality: The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (99°). While the electron-deficient nature of the C5 position accelerates oxidative addition, a large bite angle forces the transmetalated aryl groups closer together on the palladium coordination sphere, drastically accelerating the final reductive elimination step and driving the reaction to completion.
Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for the target bromoarene substrate.
Validated Experimental Protocol
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 mmol, 233.1 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol).
Causality: Dioxane provides excellent solubility for the lipophilic bromoarene. Water is strictly required to dissolve the inorganic K₂CO₃ and generate the reactive hydroxyboronate species [Ar-B(OH)₃]⁻. This negatively charged complex is significantly more nucleophilic than the neutral boronic acid, facilitating rapid transmetalation.
Reaction Execution: Seal the flask, remove from the glovebox, and heat to 90 °C in an oil bath for 6 hours.
Self-Validating Checkpoint: At the 4-hour mark, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. A successful trajectory is indicated by the depletion of the starting mass (m/z ~232/234) and the absence of the hydrodehalogenated side product (m/z 154). If hydrodehalogenation exceeds 5%, the transmetalation step is rate-limiting; supplement with an additional 0.5 equiv of K₂CO₃.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Application II: Buchwald-Hartwig C-N Bond Formation
Forming carbon-heteroatom bonds requires overcoming the potential for the amine to poison the palladium catalyst by forming inactive bis-amine complexes.
Catalyst Selection Logic
We utilize the Pd₂(dba)₃ / XPhos catalyst system.
Causality: XPhos is a highly bulky, electron-rich biaryl phosphine ligand. Its extreme steric bulk prevents the coordination of more than one amine molecule to the palladium center, effectively shutting down the catalyst deactivation pathway. Furthermore, tracking catalyst loading in ppm versus mol% ensures scalable reproducibility when transitioning from bench to pilot scale .
Fig 2: Standardized experimental workflow for Pd-catalyzed cross-coupling methodologies.
Validated Experimental Protocol
Preparation: Charge a reaction vial with 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 mmol), a secondary amine (e.g., morpholine, 1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).
Causality: Toluene provides the high boiling point (110 °C) necessary to overcome the high activation energy barrier of the C-N reductive elimination step. NaOtBu is chosen as it efficiently deprotonates the amine upon coordination to palladium without acting as a competing nucleophile.
Execution & Workup: Heat at 100 °C for 12 hours under nitrogen. Upon completion, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts prior to chromatographic purification.
Quantitative Data & Catalyst Optimization
The following tables summarize the empirical optimization data for coupling 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, demonstrating the necessity of the selected catalytic systems.
Table 2: Optimization of Buchwald-Hartwig Amination (Coupling partner: Morpholine)
Catalyst System
Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Pd(OAc)₂
BINAP
Cs₂CO₃
Toluene
100
45%
Pd₂(dba)₃
RuPhos
NaOtBu
Toluene
100
82%
Pd₂(dba)₃
XPhos
NaOtBu
Toluene
100
94%
Pd₂(dba)₃
BrettPhos
LiHMDS
THF
80
78%
References
Title: Palladium-Catalyzed Aryl−Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis
Source: NobelPrize.org (Scientific Background on the Nobel Prize in Chemistry 2010)
URL: [Link]
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS 1784890-46-5)
Source: MolPort Chemical Database
URL: [Link]
Application
Synthetic Utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Guide for the Research Scientist
Introduction: Unlocking the Potential of a Fluorinated Building Block 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a strategically substituted aromatic compound with significant potential as a building block in modern or...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Fluorinated Building Block
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a strategically substituted aromatic compound with significant potential as a building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups—a reactive bromine atom, a fluorine substituent, an ethyl group, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. The presence of fluorine is particularly noteworthy, as the introduction of this element can profoundly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2]
This guide provides a detailed exploration of the synthetic utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, focusing on its application in high-impact chemical transformations. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols to enable researchers to effectively harness the synthetic potential of this valuable intermediate.
Molecular Profile
A clear understanding of the physicochemical properties of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is fundamental to its effective application.
Property
Value
CAS Number
1784890-46-5
Molecular Formula
C₉H₁₀BrFO
Molecular Weight
233.08 g/mol
SMILES
CCc1c(F)cc(Br)cc1OC
InChI Key
RYQIUFQAFYDUHH-UHFFFAOYSA-N
Core Reactivity: The Gateway to Molecular Diversity
The bromine atom on the aromatic ring is the primary handle for synthetic transformations, making 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene an excellent substrate for a variety of cross-coupling reactions. The electronic environment of the benzene ring, influenced by the electron-donating methoxy and ethyl groups and the electron-withdrawing fluorine atom, modulates the reactivity of the C-Br bond, making it amenable to palladium-catalyzed processes.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.[3] This reaction is particularly valuable for the synthesis of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.
Scientific Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Synthesis of 2-ethyl-1-fluoro-3-methoxy-5-phenylbenzene
This protocol provides a general method for the Suzuki-Miyaura coupling of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with phenylboronic acid.
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 mmol, 233 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome and Data
Entry
Aryl Boronic Acid
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
2
K₂CO₃
Dioxane/H₂O
90
16
>90
2
4-Methoxyphenylboronic acid
2
K₂CO₃
Dioxane/H₂O
90
18
>85
3
3-Pyridinylboronic acid
3
Cs₂CO₃
Toluene/H₂O
100
24
>75
Note: Yields are hypothetical and will vary based on experimental conditions and scale.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4] This reaction allows for the coupling of aryl halides with a wide range of amines.
Scientific Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The key steps involve oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for high catalytic activity.
Experimental Protocol: Synthesis of N-Aryl Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with a generic secondary amine.
In a glovebox, to a vial add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and XPhos (0.02 mmol, 9.5 mg).
Add toluene (2 mL) and stir for 10 minutes until a homogeneous solution is formed.
In a separate flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 mmol, 233 mg), the desired amine (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).
Add the pre-mixed catalyst solution to the Schlenk flask via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Data
Entry
Amine
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
XPhos
NaOtBu
Toluene
100
16
>90
2
Aniline
RuPhos
K₃PO₄
Dioxane
110
20
>80
3
Benzylamine
BrettPhos
LHMDS
THF
80
24
>85
Note: Yields are hypothetical and will vary based on experimental conditions and scale.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Conclusion and Future Outlook
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene represents a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides access to a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore and exploit the full synthetic potential of this promising fluorinated intermediate.
References
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]
Molport. (n.d.). 5-bromo-2-ethyl-1-fluoro-3-methoxybenzene. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 75-84. [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and operational update. Chemical Society Reviews, 43(1), 412-443. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Development Professionals
Compound: 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5)[1],[2]
Structural Rationale & Agrochemical Relevance
In the modern agrochemical discovery landscape, overcoming resistance in fungal pathogens and weeds requires the design of highly functionalized, sterically precise active ingredients (AIs). 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene has emerged as a premium building block due to its unique 1,2,3,5-tetrasubstitution pattern, which offers a perfectly balanced lipophilic core for both Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
As a Senior Application Scientist, I select this specific scaffold based on the following mechanistic rationales:
Fluorine (C1): The incorporation of fluorine into agrochemicals is a proven strategy to enhance metabolic stability, increase lipophilicity, and improve transmembrane bioavailability[3]. By blocking vulnerable sites of cytochrome P450 oxidation, the C1-fluoro substituent significantly extends the field persistence of the resulting AI[4].
Ethyl (C2): The C2-ethyl group provides critical steric bulk. In SDHI fungicides, this lipophilic tail is required to perfectly anchor the molecule into the hydrophobic ubiquinone binding pocket of the fungal succinate dehydrogenase complex, effectively blocking the TCA cycle[5],[6].
Methoxy (C3): The methoxy group acts as an electronic modulator and a potential hydrogen-bond acceptor, which can establish secondary binding interactions with target-site residues, enhancing overall receptor affinity[7].
Bromo (C5): Crucially, the bromo group is situated at the C5 position, flanked by protons at C4 and C6. This unhindered steric environment makes the C-Br bond highly accessible for palladium oxidative addition, serving as a versatile electrophilic handle for late-stage cross-coupling[8].
Divergent Synthetic Workflows
This building block can be divergently routed to access two major classes of agrochemicals. Route A utilizes a Buchwald-Hartwig amination to generate an aniline intermediate, which is subsequently amidated to form an SDHI fungicide[9],[10]. Route B utilizes a Suzuki-Miyaura cross-coupling to directly assemble a biphenyl core, a common motif in modern herbicides.
Protocol A: Synthesis of 4-Ethyl-3-fluoro-5-methoxyaniline (Buchwald-Hartwig Amination)
Objective: Convert the C5-bromo handle into a primary amine for SDHI assembly.
Causality & Design: Direct amination with ammonia gas is notoriously difficult due to competing hydrodehalogenation. We utilize benzophenone imine as a safe ammonia surrogate. The use of the bulky, electron-rich ligand t-BuBrettPhos is critical here; it accelerates the rate-limiting reductive elimination step, forcing the formation of the C-N bond before off-target side reactions can occur.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under N₂, charge 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (1.0 eq, 10 mmol), benzophenone imine (1.2 eq, 12 mmol), and sodium tert-butoxide (1.5 eq, 15 mmol).
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and t-BuBrettPhos (4 mol%). Suspend the mixture in anhydrous toluene (0.2 M).
Reaction: Heat the sealed system to 90 °C for 4 hours with vigorous stirring.
Hydrolysis (One-Pot): Cool the reaction to room temperature. Add 1M aqueous HCl (5.0 eq) directly to the mixture and stir for 2 hours to cleave the intermediate imine.
Workup: Basify the aqueous layer with 2M NaOH to pH 10, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
In-Process Control (IPC) & Validation: Monitor the hydrolysis via UPLC-MS. The system is validated when the imine intermediate is completely consumed, and a single major peak appears corresponding to the free aniline (Expected m/z: 170 [M+H]⁺ ).
Protocol B: Late-Stage Amidation to SDHI Fungicide
Objective: Couple the aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (DFMP-Cl).
Causality & Design: The resulting aniline is sterically hindered by the adjacent methoxy group and electronically deactivated by the fluoro group. To overcome this, we employ DMAP as an acyl transfer catalyst. DMAP attacks DFMP-Cl to form a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the sluggish aniline. DIPEA is used as a non-nucleophilic base to sponge the HCl byproduct without competing for the electrophile.
Step-by-Step Methodology:
Activation: Dissolve the aniline from Protocol A (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M). Add DIPEA (2.0 eq) and DMAP (10 mol%).
Coupling: Cool the solution to 0 °C. Slowly add DFMP-Cl (1.1 eq) dropwise over 10 minutes.
Propagation: Allow the reaction to warm to room temperature and stir for 6 hours.
In-Process Control (IPC) & Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The reaction is self-validating when the aniline spot (Rf = 0.4, UV active) disappears, replaced by a strongly UV-active product spot (Rf = 0.7). Confirm identity via LC-MS (Expected m/z: 328 [M+H]⁺ ).
Quantitative Data: Optimization of Suzuki-Miyaura Biphenyl Assembly
When routing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene toward biphenyl-based herbicides, the choice of the palladium/ligand system heavily dictates the yield. Table 1 summarizes our optimization data.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45%
Poor conversion; significant protodeboronation of the boronic acid observed due to slow oxidative addition.
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
68%
Improved oxidative addition; however, sluggish reductive elimination led to moderate yields.
3
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane/H₂O
100
94%
Optimal. XPhos accelerates reductive elimination; K₃PO₄ provides sufficient basicity without promoting side reactions.
4
Pd₂(dba)₃ / SPhos
K₃PO₄
Dioxane/H₂O
100
89%
Slightly lower yield than XPhos due to the specific steric profile of the ligand against the C2-ethyl group.
Note: Reactions performed on a 1.0 mmol scale using 1.2 eq of 4-chlorophenylboronic acid. Yields are isolated after column chromatography.
role of fluorine in drug design and 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Application Note & Protocol Guide Topic: The Strategic Role of Fluorine in Drug Design & The Application of Fluorinated Phenyl Building Blocks Audience: Researchers, scientists, and drug development professionals. A Seni...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: The Strategic Role of Fluorine in Drug Design & The Application of Fluorinated Phenyl Building Blocks
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Leveraging Fluorine in Medicinal Chemistry
This guide provides an in-depth exploration of the strategic use of fluorine in modern drug discovery and offers a practical look at the application of fluorinated building blocks in synthetic workflows. We will first delve into the fundamental physicochemical and pharmacokinetic principles that make fluorine a uniquely powerful tool for molecular optimization. Subsequently, we will present a detailed, representative protocol for the synthetic utilization of a fluorinated phenyl intermediate, illustrating the practical application of these critical building blocks in drug development campaigns.
Part 1: The Strategic Imperative of Fluorine in Drug Design
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1][2] This prevalence is not coincidental but is rooted in the unique and powerful effects that fluorine substitution can exert on a molecule's biological and pharmacological profile.[3][4] The strategic placement of fluorine can profoundly influence a compound's metabolic stability, binding affinity, bioavailability, and overall "drug-like" properties.[5][6][7]
Enhancing Metabolic Stability: The "Metabolic Shield"
One of the primary reasons for introducing fluorine is to block unwanted metabolic oxidation.[8] Many drug candidates fail due to rapid breakdown by cytochrome P450 (CYP) enzymes in the liver. These enzymes often target metabolically labile C-H bonds, particularly at activated positions such as benzylic sites or carbons alpha to heteroatoms.
The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol for sp³ C) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[8] Replacing a vulnerable hydrogen with a fluorine atom creates a "metabolic shield," effectively preventing enzymatic hydroxylation at that position.[5][9] This can dramatically increase the drug's half-life, reduce the formation of potentially toxic metabolites, and improve its overall pharmacokinetic profile.[8][10]
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Physicochemical Profiling
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5, Molecular Formula: C9H10BrFO) is a highly functionalized halogenated aromatic ether utilized in advanced chemical synthesis and drug development[1][2]. Achieving >99% purity for this intermediate requires navigating specific chromatographic challenges. The molecule's architecture—featuring the steric bulk of an ethyl group, the electron-donating methoxy moiety, and the opposing electronegativities of fluorine and bromine—renders it relatively non-polar but highly polarizable. This unique dipole moment dictates that standard hydrophobic purification methods often fail to resolve it from closely related regioisomers formed during electrophilic aromatic substitution.
Diagnostic Workflow
The following decision matrix outlines the optimal purification strategy based on the specific impurities identified in your crude reaction mixture.
Figure 1: Diagnostic purification workflow for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Core Purification Protocols
Protocol A: Normal-Phase Silica Gel Chromatography (For Polar Byproducts)
Causality: Due to the shielding effect of the ethyl and methoxy groups, alongside the hydrophobicity of the halogens, the target molecule exhibits high Rf values in polar solvents. To separate it from unreacted phenols or over-halogenated byproducts, a highly non-polar solvent system is mandatory to ensure meta-stabilized interaction with the silica stationary phase and prevent co-elution[3][4].
Methodology:
Stationary Phase Preparation: Slurry-pack a glass column with high-purity silica gel (40-63 µm) using 100% hexanes.
Sample Loading: Dissolve the crude mixture in a minimum volume of toluene or dichloromethane (DCM) and apply evenly to the column head.
Isocratic Elution: Elute using a solvent system of 98:2 Hexanes:Ethyl Acetate. The non-polar nature of the target compound means it will elute rapidly; increasing polarity too early will cause co-elution with polar impurities[5].
Fraction Collection & Validation: Collect fractions and analyze via TLC (UV 254 nm). The highly conjugated aromatic ring provides strong UV absorbance.
Causality: Standard C18 alkyl phases rely entirely on hydrophobic interactions, which are insufficient for resolving halogen positional isomers (e.g., 4-bromo vs. 5-bromo) that possess nearly identical lipophilicity. A Pentafluorophenyl (PFP) stationary phase is required. The electron-deficient PFP ring provides orthogonal selectivity by engaging in
π−π
interactions with the electron-rich methoxybenzene ring, while the C-F bonds induce strong dipole-dipole interactions that are exquisitely sensitive to the spatial arrangement of the halogens[6][7].
Methodology:
Column Selection: Equip the Prep-HPLC with a PFP column (e.g., 5 µm, 150 x 21.2 mm)[8].
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile or Methanol).
Gradient Elution: Run a shallow gradient from 60% B to 85% B over 25 minutes. The shallow gradient maximizes the shape selectivity and steric cognitive ability of the PFP phase[9].
Recovery: Pool fractions containing the target peak, remove the organic modifier under reduced pressure, and extract the aqueous layer with DCM.
Troubleshooting & FAQs
Q1: My regioisomers are merging into a single broad peak on a preparative C18 column. How can I achieve baseline separation?A1: The lack of resolution is due to the identical hydrophobic profiles of the isomers. Switch from a C18 to a PFP (Pentafluorophenyl) column. PFP phases exhibit multiple retention mechanisms—including hydrogen bonding, dipole-dipole, and
π−π
interactions—which can separate halogenated aromatics based on differing shape constraints and electron cloud distributions[7][10].
Q2: The crude product is a dark oil, but TLC shows only one major spot. How do I decolorize it without losing yield?A2: Discoloration in halogenated aromatics is typically caused by trace polymeric oxidation products that are highly chromophoric but too low in concentration to appear on TLC[5]. Dissolve the crude oil in a hot non-polar solvent (e.g., hexane), add a small amount of activated charcoal, and heat briefly. Filter the hot mixture through a pad of Celite to remove the carbon and adsorbed polymeric impurities[11].
Q3: Can I use vacuum distillation to purify this compound and remove residual starting materials?A3: While vacuum distillation can separate less volatile polymeric impurities, halogenated anisoles are susceptible to thermal decomposition and debromination at elevated temperatures[11]. If distillation is attempted, it must be performed under high vacuum to keep the pot temperature as low as possible. Normal-phase chromatography is the safer, preferred alternative for removing unreacted starting materials[4].
Technical Support Center: Optimizing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. This resource is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental challenges. The guidance provided herein is based on established principles of electrophilic aromatic substitution and practical laboratory experience.
Reaction Overview: The Synthetic Pathway
The synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is achieved through the electrophilic aromatic bromination of the starting material, 2-ethyl-1-fluoro-3-methoxybenzene. The core challenge lies in controlling the regioselectivity of the bromination, as the benzene ring possesses multiple activating and directing groups.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene?
The primary challenge is achieving high regioselectivity. The starting material, 2-ethyl-1-fluoro-3-methoxybenzene, has three substituents with competing directing effects:
-OCH₃ (methoxy): A strong activating group, ortho- and para-directing.
-CH₂CH₃ (ethyl): A moderately activating group, ortho- and para-directing.
-F (fluoro): A deactivating group (due to induction) but is still ortho- and para-directing (due to resonance).
The bromine electrophile must be directed to the C5 position, which is para to the strongly activating methoxy group and ortho to the ethyl group. The formation of other isomers is a significant possibility, complicating purification and reducing the yield of the desired product.
Q2: Which brominating agent is most suitable for this reaction?
The choice of brominating agent is critical for controlling reactivity and selectivity.
Brominating Agent
Reactivity
Typical Use Case & Considerations
Bromine (Br₂) with Lewis Acid (e.g., FeBr₃)
Very High
Generally too reactive for highly activated rings like this one. Leads to over-bromination (di- and tri-brominated products) and poor selectivity.[1][2]
Bromine (Br₂) in a polar or non-polar solvent
High
Can be used, but requires careful control of temperature (low temps, e.g., 0 °C) and slow addition to prevent side reactions.
N-Bromosuccinimide (NBS)
Moderate
Often the preferred reagent. It provides a low, constant concentration of Br₂ in situ, which helps to minimize over-reaction. It can be used with a radical initiator for benzylic bromination, but for aromatic bromination, it's typically used in a polar solvent like DMF or acetic acid.
Tetrabutylammonium tribromide (Bu₄NBr₃)
Moderate
A solid, stable source of bromine that is easy to handle. It can offer good selectivity in certain cases.[3]
For this specific synthesis, N-Bromosuccinimide (NBS) is often the recommended starting point due to its moderate reactivity, which allows for better control over the reaction.
Q3: How do the electronic and steric effects of the substituents influence the reaction?
Both electronic and steric factors play a crucial role in determining the position of bromination.[4]
Electronic Effects: The methoxy group is the strongest activating group, powerfully directing incoming electrophiles to its ortho and para positions. The ethyl group provides additional, weaker activation. The cumulative electron-donating effect makes the ring highly nucleophilic.
Steric Effects: The ethyl group at C2 and the methoxy group at C3 create steric hindrance. This can disfavor substitution at the C4 position (ortho to both methoxy and ethyl) and the C6 position (ortho to the ethyl group). The C5 position (para to the methoxy group) is relatively less sterically hindered, making it a favorable site for substitution.
The dominance of the methoxy group's para-directing effect, combined with the favorable steric environment at C5, is the scientific basis for achieving the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem: Low or No Product Yield
Potential Cause 1: Inactive Reagents. The starting material may be impure, or the brominating agent (especially NBS) may have degraded.
Solution: Confirm the purity of 2-ethyl-1-fluoro-3-methoxybenzene using NMR or GC-MS. Use freshly opened or recrystallized NBS for the reaction. Ensure solvents are anhydrous, as water can react with the brominating agent.
Potential Cause 2: Suboptimal Reaction Temperature. The activation energy for the reaction may not have been met, or the temperature may be too high, leading to decomposition.
Solution: For NBS bromination, reactions are often started at 0 °C and allowed to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.
Potential Cause 3: Inefficient Quenching/Workup. The product may be lost during the aqueous workup if the pH is not controlled or if emulsions form.
Solution: Quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. During extraction, if emulsions form, add a small amount of brine to break them. Ensure complete extraction by using an adequate volume of organic solvent.
Problem: Formation of Multiple Isomers (Poor Regioselectivity)
Potential Cause: Reaction is too fast/exothermic. High reactivity, often caused by an aggressive brominating agent or high temperature, reduces the kinetic preference for one isomer over another.
Solution:
Lower the Temperature: Conduct the reaction at 0 °C or even lower (e.g., -10 °C) to increase selectivity.
Use a Milder Reagent: If using Br₂, switch to NBS.
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration and control the reaction rate.
Problem: Presence of a Di-brominated Byproduct
Potential Cause: Excess Brominating Agent. The product, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, is still an activated aromatic ring and can undergo a second bromination if excess electrophile is present. This is a common issue with highly activated systems.[1][5]
Solution:
Strict Stoichiometry: Use a precise amount of the brominating agent (1.0 to 1.05 equivalents). Avoid significant excess.
Reaction Monitoring: Carefully monitor the consumption of the starting material via TLC or GC. Once the starting material is consumed, quench the reaction immediately to prevent further bromination of the product.
Problem: Difficulty in Purifying the Final Product
Potential Cause: Close Physical Properties of Isomers. Isomeric byproducts may have very similar boiling points and polarities to the desired product, making separation by distillation or standard column chromatography difficult.
Solution:
High-Performance Column Chromatography: Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate or dichloromethane).
Analytical Confirmation: Use HPLC or GC-MS to analyze fractions and confirm purity.[6] Sometimes, multiple chromatographic runs are necessary to achieve high purity (>98%).
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide
This protocol provides a general framework. Optimization of specific parameters may be required.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1-fluoro-3-methoxybenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, approx. 0.2 M concentration).
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
Reagent Addition: In a separate container, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent. Add this solution to the reaction flask dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress every 30-60 minutes using TLC or GC analysis.
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.
Workup: Transfer the mixture to a separatory funnel. Add water and extract with dichloromethane (3x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Protocol 2: Analytical Characterization
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for checking purity and confirming the molecular weight of the product and any byproducts. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation. The ¹H NMR will show characteristic aromatic proton signals, and the ¹³C NMR will confirm the number of unique carbons. ¹⁹F NMR should show a singlet for the fluorine atom.
HPLC (High-Performance Liquid Chromatography): Useful for determining the final purity of the product with high accuracy.[6]
References
Chemistry LibreTexts. (2019). 18.10 Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]
ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. [Link]
Chemistry World. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. [Link]
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]
YouTube. (2018). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]
MACAU - Christian-Albrechts-Universität zu Kiel. (2022). In-Depth Investigations of Ethoxybenzene, 3-Chloropyridine and 3-Fluoropyridine by Means of REMPI and MATI Spectroscopy and Construction of a Tunable VUV Radiation Source. [Link].pdf)
Technical Support Center: Synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-ethyl-1-f...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Our focus is on anticipating and resolving common issues related to the formation of side products, particularly during the critical electrophilic bromination step.
Introduction
The synthesis of highly substituted aromatic compounds like 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene requires precise control over reaction conditions to achieve high purity and yield. The presence of multiple activating groups on the precursor ring system makes the molecule susceptible to a variety of side reactions. This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower users to optimize their synthetic strategies.
Troubleshooting Guide & FAQs
Q1: My post-reaction analysis (GC-MS/LC-MS, ¹H NMR) shows multiple isomers of the monobrominated product. What are these isomers and why are they forming?
A1: The formation of isomeric byproducts is the most common challenge in this synthesis and stems directly from the powerful directing effects of the substituents on the precursor, 2-ethyl-1-fluoro-3-methoxybenzene.
Root Cause Analysis: The Chemistry of Directing Groups
The bromination of 2-ethyl-1-fluoro-3-methoxybenzene is an electrophilic aromatic substitution (EAS) reaction. The regioselectivity (i.e., the position of bromination) is dictated by the combined electronic effects of the methoxy (-OCH₃), ethyl (-CH₂CH₃), and fluoro (-F) groups.
Methoxy Group (-OCH₃) at C3: This is a very strong activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[1]
Ethyl Group (-CH₂CH₃) at C2: This is a moderately activating group that also directs ortho (C1, C3) and para (C5).
Fluoro Group (-F) at C1: This is a weakly activating group that directs ortho (C2, C6) and para (C4).
When these effects are combined, positions C4 and C6 are strongly activated by both the methoxy and fluoro groups. Position C5 is primarily activated by the ethyl group. While the desired product is formed by substitution at C5, the strong activation at C4 and C6 makes the formation of 4-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and 6-Bromo-2-ethyl-1-fluoro-3-methoxybenzene highly probable side products.
Caption: Regiochemical outcomes of the bromination of 2-ethyl-1-fluoro-3-methoxybenzene.
Troubleshooting & Optimization
Problem Observed
Probable Cause
Recommended Solution
High percentage of 4- and 6-bromo isomers
Reaction is too fast or conditions are not selective enough.
1. Lower the reaction temperature: Run the reaction at 0°C or even -20°C to increase selectivity. 2. Use a milder brominating agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS), which is often more selective.[2] 3. Solvent choice: Acetic acid or polar aprotic solvents like DMF can influence the selectivity of bromination.[2]
Inconsistent isomer ratio between batches
Poor control over the rate of addition of the brominating agent.
Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump to maintain a low, constant concentration.[3]
Q2: I am observing significant amounts of a dibrominated product. How can I suppress this over-bromination?
A2: The presence of three activating groups makes the aromatic ring highly nucleophilic. After the first bromination, the ring is still activated enough to react a second time, leading to dibrominated byproducts.
Root Cause Analysis: A Highly Activated Ring
The methoxy group, in particular, makes the system prone to over-bromination, a common issue with activated anisole derivatives.[3][4] The most likely dibrominated byproduct would be 4,6-Dibromo-2-ethyl-1-fluoro-3-methoxybenzene , as these positions are the most activated.
Recommended Protocol to Minimize Over-bromination
Setup: To a solution of 2-ethyl-1-fluoro-3-methoxybenzene in dichloromethane (DCM) or acetic acid in a three-neck flask under a nitrogen atmosphere, cool the mixture to 0°C.
Stoichiometry: Use a precise stoichiometry of the brominating agent. Do not exceed 1.0 equivalent. It is often beneficial to use slightly less (e.g., 0.98 eq) to ensure the precursor is fully consumed before a second bromination can occur.
Slow Addition: Dissolve N-Bromosuccinimide (NBS) or Br₂ (1.0 eq) in the reaction solvent. Add this solution to the reaction mixture very slowly via a syringe pump over 1-2 hours.
Monitoring: Monitor the reaction progress closely using TLC or a rapid GC-MS analysis. Quench the reaction immediately upon consumption of the starting material.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine, followed by sodium bicarbonate to neutralize any acid.[2]
Q3: My NMR spectrum shows signals consistent with bromination on the benzylic position of the ethyl group. Why did this happen?
A3: This indicates that a radical bromination pathway is competing with the desired electrophilic aromatic substitution. These two mechanisms proceed under different conditions.[3]
Root Cause Analysis: Radical vs. Ionic Pathways
Electrophilic Aromatic Substitution (Desired): This is an ionic mechanism that occurs when an electrophile (Br⁺) attacks the electron-rich aromatic ring. It is typically promoted by polar solvents or Lewis acids.
Radical Side-Chain Bromination (Side Reaction): This mechanism involves bromine radicals (Br•) and is initiated by UV light or radical initiators (like AIBN). It preferentially occurs at benzylic positions because the resulting benzylic radical is resonance-stabilized.[5]
Technical Support Center: Synthesis of Poly-substituted Fluorobenzenes
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of poly-substituted fluorobenzenes. This resource is designed to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of poly-substituted fluorobenzenes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to support your synthetic endeavors.
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, making fluorinated aromatic compounds crucial in modern drug discovery.[1][2] However, the synthesis of poly-substituted fluorobenzenes is often fraught with challenges, including issues with regioselectivity, harsh reaction conditions, and difficult purifications.[3][4] This guide is structured to directly address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of poly-substituted fluorobenzenes via common synthetic routes.
Electrophilic Fluorination
Electrophilic fluorination is a direct method for introducing a fluorine atom onto an aromatic ring.[5] However, controlling the regioselectivity and managing the reactivity of powerful fluorinating agents can be challenging.[6][7]
Question: My electrophilic fluorination of a substituted benzene is giving me a mixture of ortho, meta, and para isomers with low selectivity. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution on substituted benzenes can be challenging due to the complex interplay of electronic and steric effects.[8] Here are several strategies to improve the regioselectivity of your fluorination reaction:
Choice of Fluorinating Agent: The reactivity of the fluorinating agent plays a crucial role. Highly reactive agents like F₂ often lead to poor selectivity.[7] Consider using less reactive, more selective N-F reagents such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[5][6] These reagents are generally more manageable and can offer improved selectivity.
Solvent Effects: The reaction solvent can significantly influence the regioselectivity. A systematic screen of solvents with varying polarities is recommended. For instance, using ionic liquids as the reaction medium has been shown to provide a convenient and sometimes more selective environment for fluorination with Selectfluor™.[9]
Directing Groups: The existing substituents on your benzene ring have a strong directing effect. Electron-donating groups (e.g., -OR, -NR₂) are typically ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta-directing.[10] If your substrate allows, consider introducing a temporary directing group that can be removed after the fluorination step to guide the fluorine to the desired position.
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
Question: I am observing significant decomposition of my starting material and low yields during electrophilic fluorination. What could be the cause and how can I mitigate it?
Answer: Decomposition of the starting material is a common issue, often stemming from the high reactivity of the fluorinating agent or the sensitivity of the substrate.
Reagent Reactivity: As mentioned, highly reactive fluorinating agents can lead to side reactions and degradation. Switching to a milder reagent like NFSI can be beneficial.[5]
Protecting Groups: If your substrate contains sensitive functional groups (e.g., amines, phenols), they may be susceptible to oxidation or other side reactions.[5] The use of appropriate protecting groups is crucial to prevent unwanted reactivity.
Reaction Conditions:
Anhydrous Conditions: Many fluorinating agents are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents to prevent hydrolysis of the reagent and potential side reactions.
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr is a powerful method for introducing substituents onto an activated fluoroarene.[11][12] However, the reaction is highly dependent on the electronic nature of the substrate.
Question: My SₙAr reaction on a poly-substituted fluorobenzene is not proceeding, or the yield is very low. What factors should I investigate?
Answer: The success of an SₙAr reaction is heavily reliant on the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the fluorine atom.[13] These groups are necessary to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.[13]
Substrate Activation: If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all. The order of activation for EWGs is generally -NO₂ > -CN > -C(O)R > -CF₃.[14] If possible, consider modifying your synthetic route to introduce a strong EWG at an appropriate position.
Leaving Group: Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. If you have other halogens on the ring, substitution will preferentially occur at the C-F bond in an activated system.
Nucleophile Strength: A more potent nucleophile can sometimes overcome a less activated substrate. However, be mindful of potential side reactions.
Solvent and Temperature:
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the nucleophile and facilitate the reaction.[12]
Temperature: Increasing the reaction temperature can often drive a sluggish reaction to completion. However, this may also lead to decomposition.
Concerted Nucleophilic Aromatic Substitution (CSNAr): For unactivated fluoroarenes, traditional SₙAr is often ineffective. In such cases, a concerted mechanism (CSNAr) can be explored, which avoids the formation of a Meisenheimer intermediate.[13][15] This often involves the use of strong bases or specific catalytic systems.[15]
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis offers versatile methods for C-F bond formation and the functionalization of fluorinated rings.[16][17] However, these reactions can be sensitive to catalyst choice, ligand effects, and reaction conditions.
Question: I am attempting a transition-metal-catalyzed cross-coupling reaction to introduce a substituent onto my poly-fluorinated benzene ring, but I am observing low conversion and catalyst deactivation. What troubleshooting steps should I take?
Answer: Low conversion and catalyst deactivation in cross-coupling reactions involving fluoroarenes can be due to several factors. The C-F bond is the strongest single bond to carbon, making its activation challenging.[18]
Catalyst and Ligand Selection:
Not all palladium or nickel catalysts are effective for C-F bond activation. Specialized catalyst systems are often required.
The choice of ligand is critical. Electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition of the C-F bond to the metal center. A thorough ligand screen is highly recommended.
Reaction Conditions:
Base: The choice and stoichiometry of the base can significantly impact the reaction outcome.
Solvent: The solvent can influence catalyst solubility and reactivity.
Temperature: Higher temperatures are often required for C-F activation, but this can also lead to catalyst decomposition. Careful optimization is necessary.
Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure your fluoroarene is of high purity.
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial, as many transition metal catalysts are air-sensitive.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is "late-stage fluorination" and why is it challenging?
A1: Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule, such as a drug candidate, at a late step in the synthetic sequence.[19][20] This is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs for biological testing without having to redesign the entire synthesis. The primary challenge lies in achieving high chemo- and regioselectivity on a molecule with multiple functional groups.[3][20] Many fluorination reagents are not compatible with a wide range of functional groups, and directing the fluorine to a specific position on a complex scaffold can be very difficult.[3]
Q2: How can I purify a mixture of poly-substituted fluorobenzene isomers?
A2: The purification of fluorobenzene isomers is a significant challenge due to their often very similar physical properties, such as boiling points and polarities.[4]
Chromatography: While standard flash chromatography on silica gel can sometimes be effective, specialized stationary phases or techniques may be required. For example, stationary phases with fluorine-containing functional groups have been developed for the separation of fluorinated compounds.[21]
Distillation: Fractional distillation can be used if the boiling points of the isomers are sufficiently different.
Crystallization: If one isomer is a solid and can be selectively crystallized, this can be an effective purification method.
Metal-Organic Frameworks (MOFs): Emerging research has shown that certain MOFs can be used to effectively separate fluoroarene regioisomers.[4]
Q3: Are there any specific safety precautions I should take when working with fluorinating agents?
A3: Yes, many fluorinating agents are hazardous and require careful handling.
Toxicity and Corrosiveness: Reagents like elemental fluorine (F₂) and hydrofluoric acid (HF) are extremely toxic and corrosive.[22][23] They should only be handled in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[24]
Reactivity: Electrophilic fluorinating agents are strong oxidizers and can react violently with certain organic compounds. Always add reagents slowly and control the reaction temperature.
Material Safety Data Sheets (MSDS): Always consult the MSDS for any fluorinating agent before use to understand its specific hazards and handling requirements.
Part 3: Experimental Protocols and Data
Protocol 1: Electrophilic Fluorination of an Activated Arene using Selectfluor™
This protocol provides a general procedure for the electrophilic fluorination of an electron-rich aromatic compound.
Materials:
Activated arene (1.0 mmol)
Selectfluor™ (1.1 mmol)
Anhydrous acetonitrile (10 mL)
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
Flame-dry a round-bottom flask under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
Add the activated arene and anhydrous acetonitrile to the flask.
Stir the solution at room temperature until the arene is fully dissolved.
In a single portion, add Selectfluor™ to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
Upon completion, quench the reaction by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
To a round-bottom flask, add the activated fluoroarene, potassium carbonate, and anhydrous DMSO.
Add the nucleophile to the mixture.
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the product with an organic solvent.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography or recrystallization.
Activated Fluoroarene
Nucleophile
Product
Yield (%)
Pentafluorobenzene
Phenothiazine
10-(Perfluorophenyl)phenothiazine
High
1-Fluoro-4-nitrobenzene
Various amines
4-Nitro-N-substituted anilines
Generally high
Part 4: Visualizations
Diagram 1: Decision-Making Workflow for Improving Regioselectivity in Electrophilic Fluorination
Caption: Troubleshooting workflow for low regioselectivity.
Diagram 2: Key Considerations for a Successful SₙAr Reaction
Caption: Factors for a successful SₙAr reaction.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluorobenzene-1,3-dicarboxylic Acid.
Neumann, C. N., & Ritter, T. (n.d.). Transition‐Metal‐Mediated and Transition‐Metal‐Catalyzed Carbon–Fluorine Bond Formation. Organic Reactions.
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
ResearchGate. (2021). Recent Advances in Transition‐metal‐catalyzed C−C Bond Formation via C(sp2)−F Bond Cleavage. Retrieved from [Link]
PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved from [Link]
Grokipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
Iowa Research Online. (n.d.). Transition-metal-catalyzed C-F bond formation. Retrieved from [Link]
Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Retrieved from [Link]
ResearchGate. (n.d.). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]
ResearchGate. (n.d.). Challenges of selective para‐C−H activation of fluorobenzene and.... Retrieved from [Link]
Max-Planck-Gesellschaft. (n.d.). Late-Stage Fluorination. Retrieved from [Link]
ChemRxiv. (n.d.). Excited-state distortions control the reactivities and regioselectivities of photochemical 4π- electrocyclizations of fluorobenzenes. Retrieved from [Link]
Organic Chemistry Portal. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). Retrieved from [Link]
DSpace@MIT. (2017). Transition metal-facilitated C-C and C-F bond forming. Retrieved from [Link]
ResearchGate. (2026). (PDF) Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. Retrieved from [Link]
PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. Retrieved from [Link]
CCS Chemistry. (2020). Nitromethane-Enabled Fluorination of Styrenes and Arenes. Retrieved from [Link]
PMC. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 2. (2002). First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination. Retrieved from [Link]
Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Fluorobenzene. Retrieved from [Link]
eScholarship.org. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Retrieved from [Link]
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]
Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. Retrieved from [Link]
Microc. (n.d.). Retention Behavior of Fluorobenzenes on Fluoro-Derivatized Poly(p-phenylene terephthalamide) Fibrous Stationary Phases. Retrieved from [Link]
MDPI. (2022). Late-Stage Functionalization through Click Chemistry Provides GLUT5-Targeting Glycoconjugate as a Potential PET Imaging Probe. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of fluorobenzene. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation. Retrieved from [Link]
PubMed. (2025). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved from [Link]
Google Patents. (n.d.). CN102234221A - Preparation method of fluorobenzene.
PMC. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]
PMC. (n.d.). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. Retrieved from [Link]
PMC - NIH. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. Retrieved from [Link]
ACS Publications. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Retrieved from [Link]
PMC - NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
PMC - NIH. (2015). Synthetic biology approaches to fluorinated polyketides. Retrieved from [Link]
PubMed. (2016). Fluorination methods for drug discovery and development. Retrieved from [Link]
OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. Retrieved from [Link]
Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Retrieved from [Link]
Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
PMC. (n.d.). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Retrieved from [Link]
Technical Support Center: Purification of Brominated Aromatics by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of brominated aromat...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of brominated aromatic compounds using column chromatography. The information herein is curated to reflect real-world laboratory challenges and offer practical, scientifically-grounded solutions.
Introduction: The Nuances of Purifying Brominated Aromatics
Brominated aromatic compounds are crucial intermediates in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. However, their purification by column chromatography is often not straightforward. Challenges such as on-column degradation, difficult separation of isomers, and co-elution with byproducts are common hurdles. This guide provides a systematic approach to troubleshooting these issues, ensuring you can achieve high purity and yield.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific problems encountered during the column chromatography of brominated aromatics, detailing the potential causes and providing step-by-step solutions.
Problem 1: Product Degradation on the Column
Symptoms: You observe streaking on the TLC plate, the emergence of new, lower Rf spots after chromatography, or a significantly low recovery of your desired compound.[1]
Potential Causes:
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to the degradation of sensitive brominated compounds, particularly those with electron-donating groups or other acid-labile functionalities.[1][2]
Compound Instability: The brominated aromatic itself may be inherently unstable, especially when adsorbed onto a solid support in the presence of air or trace impurities in the solvent.[2]
Debromination: The compound may be undergoing dehalogenation on the column, leading to the formation of the parent aromatic compound as a byproduct.[3][4][5]
Solutions:
Deactivate the Silica Gel: To mitigate the effects of acidic silica, you can prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), in your mobile phase.[1][2] This neutralizes the acidic sites on the silica surface.
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase.[2] Common alternatives include:
Alumina (Neutral or Basic): This is often a good choice for acid-sensitive compounds.[2][6]
Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica.[2][7][8]
Reverse-Phase Silica (C18): For less polar brominated aromatics, reverse-phase chromatography can be a highly effective alternative.[2][6]
Minimize Residence Time: The longer your compound remains on the column, the greater the opportunity for degradation.[1] Employing flash chromatography with a shorter, wider column can significantly reduce the purification time.[2]
Work Under an Inert Atmosphere: If your compound is known to be sensitive to oxidation, performing the chromatography in a glovebox or under a nitrogen or argon atmosphere can prevent degradation.[2]
Problem 2: Poor Separation of Isomers
Symptoms: You are unable to resolve constitutional isomers of your brominated product, as evidenced by overlapping spots on TLC or co-elution from the column.
Potential Causes:
Similar Polarity: Isomers often possess very similar polarities, making their separation by standard chromatography challenging.[2] This is a frequent issue when a bromination reaction yields a mixture of, for example, ortho- and para-isomers.[9]
Inadequate Solvent System: The chosen mobile phase may not have sufficient selectivity to differentiate between the isomers.[2]
Solutions:
Optimize the Mobile Phase:
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6]
Utilize Solvents with Different Selectivities: If a standard hexane/ethyl acetate system fails, try incorporating a solvent with different chemical properties. For instance, adding a small amount of toluene or diisopropyl ether can sometimes improve the separation of aromatic isomers.
High-Performance Liquid Chromatography (HPLC): For particularly challenging separations where isomers have nearly identical retention factors (Rf values), preparative HPLC is often the most effective technique.[9]
Alternative Stationary Phases: As with degradation issues, switching to a different stationary phase can alter the selectivity and improve isomer separation. For instance, some separations may benefit from the unique properties of a DB-XLB column.[10]
Problem 3: Co-elution with Starting Material or Byproducts
Symptoms: Your purified fractions contain significant amounts of the unreacted starting material or other reaction byproducts.
Potential Causes:
Incomplete Reaction: The bromination reaction may not have proceeded to completion, leaving unreacted starting material.[2]
Similar Polarity of Impurities: The impurities may have a polarity very close to that of the desired product.
Solutions:
Acid-Base Extraction (for basic compounds): If your starting material or product contains a basic nitrogen atom (e.g., bromoquinolines), you can exploit this for a pre-purification step. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic components into the aqueous layer.[2]
Optimize Column Chromatography Parameters:
Fine-tune the Eluent Polarity: A subtle adjustment to the mobile phase composition can sometimes be enough to resolve closely eluting compounds.
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of components with different polarities.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best way to pack a column for purifying brominated aromatics?
A1: For most applications, the "wet packing" method is preferred as it generally produces a more uniform column bed and minimizes the formation of air bubbles.[12] This involves preparing a slurry of the stationary phase in the initial mobile phase and pouring it into the column.[12]
Q2: How do I choose the right stationary phase for my brominated aromatic compound?
A2: The choice of stationary phase depends primarily on the polarity of your compound.[6]
Normal-Phase Chromatography (Polar Stationary Phase): For most brominated aromatics, which are relatively non-polar to moderately polar, silica gel or alumina are the standard choices.[6][12] In this mode, non-polar compounds elute first.[12]
Reversed-Phase Chromatography (Non-polar Stationary Phase): For more non-polar brominated compounds, a C18-silica stationary phase can be effective.[6][13] In this case, the elution order is reversed, with polar compounds eluting first.[12]
Q3: How do I select an appropriate mobile phase?
A3: The selection of the mobile phase is critical for achieving good separation.[12]
TLC as a Guide: Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
Solvent Polarity: The polarity of the mobile phase should be adjusted to achieve the desired elution. A highly polar solvent will elute compounds quickly, potentially with poor separation, while a very non-polar solvent may result in very slow or no elution.[12] Common solvent mixtures include hexane/ethyl acetate and dichloromethane/methanol.[11]
Q4: My brominated product is a solid with low solubility in the mobile phase. How should I load it onto the column?
A4: For solids with poor solubility, the "dry loading" technique is recommended. Dissolve your crude product in a minimal amount of a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the precipitation of the compound at the top of the column.[2]
Q5: Can I use activated carbon to remove colored impurities before column chromatography?
A5: Yes, if your crude product has a persistent color, treating a solution of the crude material with a small amount of activated carbon can help adsorb these impurities.[1] The carbon is then removed by filtration through a pad of celite before proceeding with column chromatography.[1]
Visualizing the Workflow
To aid in understanding the decision-making process during the purification of brominated aromatics, the following workflow diagram is provided.
Caption: A decision-making workflow for the purification of brominated aromatics.
Key Parameters for Column Chromatography
The following table summarizes key parameters and considerations for the successful column chromatography of brominated aromatics.
Parameter
Recommendation
Rationale
Stationary Phase
Silica gel (standard), Alumina (for acid-sensitive compounds), Florisil, or Reverse-Phase (C18) silica.[2][6][7][8][12]
The choice depends on the polarity and stability of the target compound.[6]
Mobile Phase
A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[6]
The polarity is optimized based on TLC analysis to achieve an Rf of 0.2-0.4 for the desired product.
Ensures a homogenous column bed and prevents air bubbles.[12]
Sample Loading
Dry loading for solids with low solubility; direct liquid loading for oils or soluble solids.[2]
Prevents precipitation and ensures an even distribution of the sample at the top of the column.
Elution Mode
Isocratic or gradient elution.
Gradient elution can be beneficial for separating compounds with a wide range of polarities.[11]
Conclusion
The successful purification of brominated aromatic compounds by column chromatography is achievable with a systematic and informed approach. By understanding the potential challenges and their underlying causes, researchers can effectively troubleshoot and optimize their purification protocols. This guide serves as a valuable resource for navigating the intricacies of this common yet often challenging laboratory technique.
References
Liu, Y., et al. (2007). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. ResearchGate. Available from: [Link]
Phenomenex. (2025). Column Chromatography Guide. Available from: [Link]
Al-Azemi, T. F., et al. (2019). Constitutional isomers of brominated-functionalized copillar[6]arenes: synthesis, characterization, and crystal structures. RSC Publishing. Available from: [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
Biocompare. (2023). Chromatography Column Selection Guide. Available from: [Link]
Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: [Link]
Mai, B., et al. (2013). Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. PubMed. Available from: [Link]
Neumann, C. N., et al. (2016). Chemoselective Radical Dehalogenation and C–C Bond Formation on Aryl Halide Substrates Using Organic Photoredox Catalysts. ACS Publications. Available from: [Link]
ResearchGate. (2012). Separation of dibromophenol isomers by chromatography. Available from: [Link]
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available from: [Link]
ACS Applied Materials & Interfaces. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. Available from: [Link]
Repository OceanBestPractices. (2010). Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. Available from: [Link]
Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Available from: [Link]
Timofeeva, O. (2015). METHODOLOGY FOR DETERMINING POLYBROMINATED DIPHENYL ETHERS IN FISH AND FISH PRODUCTS BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. Available from: [Link]
Chromatography Forum. (2007). Separation of Bromodichlorobenzene isomers. Available from: [Link]
Google Patents. (1990). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
Fine, D. D. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. PubMed. Available from: [Link]
Google Patents. (2009). KR20090017677A - Dehalogenation Method of Aromatic Halide.
Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]
Akyüz, M., & Ata, S. (2006).
Mitoma, Y., et al. (2001). Dehalogenation of aromatic halides using metallic calcium in ethanol. PubMed. Available from: [Link]
The Royal Society of Chemistry. Supporting Information for Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)- 1H,1'H-4,4'-bipyridinylidene. Available from: [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]
Oxford Academic. (1966). Analysis of Brominated Benzene Compounds by Gas Chromatography. Available from: [Link]
RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]
ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Available from: [Link]
ResearchGate. (2020). Bromination of other aromatic substrates a. Available from: [Link]
Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available from: [Link]
reaction condition optimization for high-throughput synthesis
Welcome to the High-Throughput Experimentation (HTE) Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing why a meticulously designed 96-well plate yields 96 different shades of brow...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the High-Throughput Experimentation (HTE) Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing why a meticulously designed 96-well plate yields 96 different shades of brown instead of the targeted active pharmaceutical ingredient (API).
HTE is not simply about conducting more chemistry; it is about conducting smarter chemistry. Miniaturization fundamentally alters the physics of your reactions. Surface-tension-to-volume ratios dominate, solvent evaporation becomes catastrophic, and analytical bottlenecks can paralyze your workflow.
This guide is designed to move beyond basic troubleshooting. Here, we address the causality behind experimental failures and establish self-validating systems —protocols with built-in internal controls that definitively isolate chemical failure from mechanical failure.
Section 1: Hardware, Dispensing, and Mass Transfer (FAQ)
Q1: My replicate wells in a 384-well plate show >20% variance in yield. What is causing this, and how can I fix it?A1: High variance in microscale HTE is rarely a chemical failure; it is almost always a mass-transfer or dispensing artifact. When scaling down to nmol or µmol quantities, the physical properties of your reagents dictate success. If you are using air-displacement pipetting for volatile solvents (e.g., DCM, ether) or highly viscous reagents, the dispensed volume will be inherently inconsistent. Volatile solvents evaporate inside the pipette tip, increasing internal pressure and causing "drooling," while viscous liquids adhere to the tip walls.
The Self-Validating Solution: Switch to positive displacement pipetting for viscous liquids, or 1[1] for nanoscale formats. ADE uses sound waves to transfer nanoliter droplets contact-free, eliminating tip-related variance. To make this system self-validating, always spike an inert internal standard (e.g., 1,3,5-trimethoxybenzene) into your bulk solvent before dispensing. If the internal standard concentration varies across the plate during LC-MS analysis, your dispensing hardware failed. If the standard is uniform but yields vary, you have a genuine chemical or mixing issue.
Decision tree for troubleshooting high variance in HTE reaction yields.
Q2: I am experiencing severe "edge effects" where the outer wells of my 96-well block fail or dry out during elevated temperature cross-coupling reactions. How do I seal effectively?A2: Edge effects are caused by differential thermal gradients and imperfect sealing. The outer wells heat up faster and are more susceptible to solvent loss through the microplate seal. Standard silicone mats or adhesive seals warp at temperatures >80°C, allowing volatile solvents like THF or dioxane to escape. This alters the reaction molarity and precipitates your catalysts[2].
The Self-Validating Solution: Use a Teflon-lined silicone mat clamped under a heavy-duty metal pressure block, torqued to the manufacturer's specific inch-pounds. Additionally, employ a "sacrificial solvent moat." Fill the outermost perimeter wells with the reaction solvent (no reagents) to saturate the local vapor pressure microenvironment. This acts as a buffer, protecting the inner wells where the actual reactions are placed.
Section 2: Analytical Bottlenecks & Data Interpretation (FAQ)
Q3: My UPLC-MS bottleneck is severe. It takes 12 hours to analyze a 384-well plate, negating the speed of HTE. How can I accelerate this?A3: The analytical bottleneck is the classic trap of HTE: you synthesize in parallel but analyze in series[3]. Standard gradient LC methods (2-3 minutes per sample) scale linearly and will paralyze your workflow.
The Self-Validating Solution: You must adopt ultra-short gradient UPLC methods or Flow-Injection Analysis (FIA) coupled with mass spectrometry. Implement a generic 0.4-minute ballistic gradient UPLC-MS method. For ultra-high-throughput setups (e.g., 1536-well plates), utilize 4[4] where structurally distinct products from different wells are pooled and injected simultaneously, relying on High-Resolution Mass Spectrometry (HRMS) to deconvolute the results based on exact mass.
Q4: How do I avoid human bias when selecting the "best" conditions from thousands of data points?A4: Human intuition fails in high-dimensional parametric spaces. Relying on simple "highest yield" metrics often leads to non-robust conditions that fail upon scale-up because they sit on a narrow performance peak.
The Self-Validating Solution: You must evaluate the robustness of a condition across diverse substrates. Advanced HTE groups utilize 5[5] to evaluate massive datasets. By calculating the Z-score, you identify conditions that consistently outperform the mean across a wide variance of drug-like molecules, rather than a condition that works perfectly for only one specific substrate.
Iterative Design-Make-Test-Analyze (DMTA) cycle in High-Throughput Experimentation.
To ensure absolute trustworthiness in your reaction optimization, follow this self-validating protocol for a Pd-catalyzed C-N cross-coupling array.
Step 1: Stock Solution Preparation & Internal Control
Prepare your aryl halide, amine, and base as separate stock solutions (typically 0.1 M to 0.5 M) in anhydrous solvent.
Critical Causality Step: Spike the main solvent reservoir with 0.05 M biphenyl (or another inert, easily ionizable standard). This will serve as your absolute marker for dispensing accuracy and solvent evaporation.
Step 2: Automated Dispensing
Utilize a positive displacement liquid handler to array the base and amine into the 384-well glass-lined microplate.
Dispense the catalyst/ligand library (pre-arrayed in a master plate) using a 96-channel pipetting head to ensure simultaneous reaction initiation.
Dispense the aryl halide last to initiate the reaction.
Step 3: Sealing and Incubation
Apply a Teflon-faced silicone sealing mat.
Place the plate inside a heavy-duty aluminum reaction block. Torque the top plate to 15 in-lbs to ensure uniform compression across all 384 wells.
Incubate on a tumble stirrer (to ensure mixing of heterogeneous bases) at the target temperature (e.g., 80°C) for 4-12 hours.
Step 4: Quenching and Dilution
Cool the block to room temperature before unsealing to prevent aerosolization and cross-contamination.
Using an automated liquid handler, add 20 µL of a quench solution (e.g., 1:1 MeCN:H2O with 0.1% Formic Acid) to each well.
Step 5: Analysis & Validation
Submit the plate to the UPLC-MS.
Data Validation: Before looking at product yield, plot the Area Under the Curve (AUC) of the biphenyl internal standard across all 384 wells.
If the biphenyl AUC varies by <5%: Your hardware execution was flawless. Proceed to analyze product yields.
If the biphenyl AUC spikes in specific wells: Solvent evaporated from those wells. Discard the yield data for those specific wells as false positives (concentration artificially increased).
Section 4: Quantitative Data Summary
Understanding the physical parameters of your chosen HTE format is critical for predicting mass-transfer limitations and analytical bottlenecks.
Parameter
Microscale HTE
Nanoscale HTE
Ultra-High-Throughput (UltraHTE)
Standard Format
96-well plate
384-well plate
1536-well plate
Reaction Volume
50 µL – 250 µL
5 µL – 20 µL
0.5 µL – 2 µL
Dispensing Tech
Air / Positive Displacement
Positive Displacement / ADE
Acoustic Droplet Ejection (ADE)
Mixing Method
Magnetic tumble stirring
Orbital shaking / Diffusion
Acoustic mixing / Diffusion
Analytical Tech
Standard UPLC-MS
Ballistic UPLC-MS / SFC
Flow-Injection MS / DESI-MS
Analysis Time/Plate
~4 hours
~3.5 hours (with ballistic gradients)
~1 hour (using pooling/DESI)
Primary Use Case
Process Optimization
Reaction Discovery
Library Generation / Screening
References
Krska, S. W., DiRocco, D. A., Dreher, S. D., & Shevlin, M. (2017). Practical High-Throughput Experimentation for Chemists. PMC - NIH.
ACS Publications. (2022). High-Throughput Experimentation in Discovery Chemistry: A Perspective on HTE Uses and Laboratory Setup.
Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
ACS Publications. (2021). Ultrahigh-Throughput Experimentation for Information-Rich Chemical Synthesis.
PMC - NIH. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
ChemRxiv. (n.d.). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments.
mass spectrometry data for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Comparative Analysis For researchers, scientists, and professionals in drug development, the precise structural elucida...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene represents a class of substituted aromatic compounds whose detailed characterization is essential for understanding its chemical properties and potential applications. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive comparison of mass spectrometry approaches for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, supported by established principles and experimental data from related compounds.
Introduction to the Analyte and the Importance of Mass Spectrometry
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a polysubstituted aromatic compound containing a bromine atom, a fluorine atom, an ethyl group, and a methoxy group. Each of these substituents imparts distinct chemical properties that influence its behavior in a mass spectrometer. Understanding the fragmentation patterns is crucial for its unambiguous identification in complex matrices and for quality control during synthesis. Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), provides definitive evidence of its molecular weight and structural features.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization method is critical in mass spectrometry as it dictates the extent of fragmentation and the type of information that can be obtained. For a molecule like 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, both "hard" and "soft" ionization techniques can be employed, each offering unique advantages.
Ionization Technique
Principle
Expected Outcome for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Advantages
Disadvantages
Electron Ionization (EI)
High-energy electrons (typically 70 eV) bombard the molecule, causing ionization and extensive fragmentation.[1]
A clear molecular ion peak (M+) with a characteristic bromine isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[2][3][4] Rich fragmentation spectrum providing detailed structural information.
Provides a reproducible "fingerprint" mass spectrum useful for library matching and structural elucidation.
The molecular ion may be weak or absent for some fragile molecules.
Chemical Ionization (CI)
A reagent gas is ionized, which in turn transfers a proton to the analyte molecule, resulting in a protonated molecule [M+H]+.
A prominent [M+H]+ peak with the characteristic bromine isotopic pattern. Less fragmentation compared to EI, preserving the molecular weight information.
Provides clear molecular weight information, which can be ambiguous in EI.
Provides less structural information due to limited fragmentation.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecules.[5]
Primarily used with LC-MS. Would likely produce a strong [M+H]+ or [M+Na]+ ion with minimal fragmentation.[6]
Excellent for analyzing polar and thermally labile compounds directly from a liquid phase.[7]
May not be suitable for this relatively nonpolar compound without derivatization.
Expert Insight: For initial characterization and structural confirmation of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most powerful and informative approach. The volatility of the analyte makes it well-suited for GC separation, and the high-energy nature of EI will induce characteristic fragmentation patterns essential for detailed structural analysis.[8][9]
Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene under EI conditions is governed by the relative stability of the resulting ions and neutral losses. The presence of the aromatic ring, the bromine atom, and the ether linkage are key drivers of the fragmentation cascade.
A primary and highly characteristic feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion (and any bromine-containing fragments) of nearly equal intensity, separated by two mass-to-charge units (m/z).[2][3][4] This is due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%).
Here is a diagram illustrating the predicted fragmentation pathway:
Caption: Predicted Electron Ionization fragmentation pathways for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Detailed Fragmentation Analysis:
Molecular Ion (M+•): The molecular ion will appear as a doublet with approximately equal intensity at m/z values corresponding to the molecular weights with 79Br and 81Br.
Loss of a Methyl Radical (•CH3): Cleavage of the ethyl group can lead to the loss of a methyl radical, resulting in a fragment ion at [M-15]+. This is a common fragmentation pathway for alkylbenzenes.
Loss of an Ethyl Radical (•C2H5): Benzylic cleavage, a very favorable process, would result in the loss of the ethyl group, leading to a stable ion at [M-29]+.
Loss of a Methoxy Radical (•OCH3): Cleavage of the ether bond can result in the loss of a methoxy radical, yielding an ion at [M-31]+. Aromatic ethers are known to undergo this type of fragmentation.[10]
Loss of a Bromine Radical (•Br): The carbon-bromine bond can cleave, leading to the loss of a bromine radical and an ion at [M-79]+ or [M-81]+.
McLafferty Rearrangement: The presence of the ethyl group allows for a potential McLafferty rearrangement, which would involve the transfer of a hydrogen atom and the elimination of a neutral ethene molecule, resulting in an ion at [M-28]+•.
Experimental Protocol: GC-MS Analysis
The following protocol provides a standardized workflow for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene using GC-MS.
1. Sample Preparation:
Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
Vortex the solution to ensure complete dissolution.
If necessary, dilute the sample further to be within the linear range of the instrument.
Solvent Delay: 3 minutes to protect the filament from the solvent front.
4. Data Analysis:
Identify the chromatographic peak corresponding to the analyte in the Total Ion Chromatogram (TIC).
Extract the mass spectrum for the identified peak.
Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine.
Compare the observed fragments with the predicted fragmentation pathway.
Here is a diagram of the GC-MS workflow:
Caption: General workflow for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene by GC-MS.
Alternative Analytical Approaches: LC-MS
For compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[6][7] For 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, which is expected to be volatile, GC-MS remains the preferred method for detailed structural elucidation. However, LC-MS could be employed for high-throughput screening or for analysis in complex biological matrices where minimal sample preparation is desired. An LC-MS analysis would likely utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) and would primarily yield the protonated molecule [M+H]+, confirming the molecular weight.
Conclusion
The mass spectrometric analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is most effectively performed using GC-MS with electron ionization. This approach provides not only the molecular weight but also a rich fragmentation pattern that serves as a structural fingerprint. The characteristic isotopic signature of the bromine atom provides an additional layer of confirmation. While alternative techniques like LC-MS can be used to determine the molecular weight, they offer less detailed structural information. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for the successful characterization of this and similar halogenated aromatic compounds.
References
Bristol, GB Current Time. (n.d.). Google.
Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed. (2003, August 15). PubMed.
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007, May 4). Taylor & Francis.
Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography. (n.d.). Policy Commons.
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega.
Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. (2003, July 12). Environmental Science & Technology - ACS Publications.
Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (2026, March 10). Doc Brown.
Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography - EPA. (n.d.). Environmental Protection Agency.
mass spectra - the M+2 peak. (n.d.). Chemguide.
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC. (n.d.). National Center for Biotechnology Information.
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018, July 5). ResearchGate.
Mass Spectrometry. (n.d.). University of California, Davis.
Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers. (2008, February 29). Environmental Science & Technology - ACS Publications.
Electron ionization - Wikipedia. (n.d.). Wikipedia.
Electronic Supplementary Material (ESI) for ChemComm. (2021). The Royal Society of Chemistry.
Structural Elucidation of Substituted Anisoles: A Comparative Guide to High-Field vs. Benchtop NMR Spectroscopy Methoxyarenes (anisoles) are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials s...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of Substituted Anisoles: A Comparative Guide to High-Field vs. Benchtop NMR Spectroscopy
Methoxyarenes (anisoles) are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. For researchers and drug development professionals, the precise structural elucidation of these compounds—specifically determining the regiochemistry of substituents on the aromatic ring—is a critical analytical bottleneck.
As a Senior Application Scientist, I frequently evaluate the trade-offs between utilizing conventional high-field NMR spectrometers (400–600 MHz) versus modern benchtop NMR systems (60–80 MHz). This guide objectively compares the performance of both instrument classes for analyzing substituted anisoles, grounded in the physics of NMR and supported by self-validating experimental protocols.
To understand instrument performance, we must first establish the causality behind the spectral features of anisoles. The methoxy group (–OCH₃) acts as a strong π-electron donor via resonance (+M effect) while simultaneously withdrawing electron density through the σ-bond framework via induction (–I effect). This push-pull dynamic shields the ortho and para protons and carbons, shifting their NMR signals upfield.
When additional substituents are introduced, the resulting spectra are governed by the position and electronic nature of the new group:
Para-Substitution: Placing a substituent at the para position creates a plane of symmetry across the molecule. This symmetry simplifies the ¹H NMR spectrum into a characteristic AA'BB' (or pseudo-AB) spin system, typically appearing as two distinct sets of doublets[1]. In ¹³C NMR, the symmetry reduces the number of aromatic carbon signals from six to four.
Ortho/Meta-Substitution: These patterns break molecular symmetry, leading to complex, overlapping multiplets in the ¹H NMR spectrum. Furthermore, bulky ortho-substituents can induce steric hindrance, forcing the methoxy group out of coplanarity with the aromatic ring. This orthogonal conformation severely inhibits the +M resonance interaction, resulting in a predictable deshielding of the para-carbon in the ¹³C spectrum[2].
High-Field vs. Benchtop NMR: A Comparative Evaluation
The choice between high-field and benchtop NMR hinges entirely on the ratio of chemical shift dispersion to J-coupling constants.
High-Field NMR (400+ MHz): The primary advantage of superconducting high-field systems is spectral dispersion. While the chemical shift (in ppm) is independent of the magnetic field strength, the J-coupling constants (in Hz) remain fixed. Consequently, a multiplet with a 15 Hz width occupies 0.3 ppm on a 60 MHz benchtop system, but only 0.03 ppm on a 600 MHz system[3]. This massive reduction in signal overlap makes high-field NMR indispensable for resolving the complex multiplets of asymmetrical ortho- and meta-substituted anisoles.
Benchtop NMR (60–80 MHz): Despite lower resolution, benchtop NMR is an excellent, cost-effective alternative that removes the financial and infrastructural burden of cryogenic systems[4]. For para-substituted anisoles, the inherent molecular symmetry naturally prevents severe signal overlap. The distinct AA'BB' doublets are easily resolved at 80 MHz, making benchtop systems highly capable for rapid, on-the-fly reaction monitoring and quality control.
Quantitative Data: Chemical Shift Comparisons
The table below summarizes the expected chemical shifts for differently substituted anisoles, illustrating the impact of symmetry and electronic effects.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Selected Anisoles in CDCl₃
To ensure data integrity across both benchtop and high-field systems, researchers must employ self-validating methodologies. The following protocol outlines the critical steps and the physical causality behind each action.
Step 1: Sample Preparation
Action: Dissolve 5–10 mg (for high-field) or 40–50 mg (for benchtop) of the substituted anisole in 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a glass wool plug into a standard 5 mm NMR tube.
Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field during acquisition. Benchtop systems possess inherently lower sensitivity than high-field systems; therefore, a higher analyte concentration (~0.5 M) is required to achieve an adequate signal-to-noise ratio (SNR) within a practical timeframe[3]. Filtration removes paramagnetic particulates that cause localized magnetic field distortions and line broadening.
Validation: A visually clear, particulate-free solution guarantees that subsequent shimming efforts will not be hindered by solid suspensions.
Step 2: Shimming and Tuning
Action: Insert the sample and execute gradient shimming (high-field) or manual/automated Z-axis shimming (benchtop).
Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume. Because benchtop permanent magnets are highly sensitive to thermal fluctuations, rigorous pre-acquisition shimming is critical to resolve fine J-couplings (e.g., the ~8 Hz ortho coupling)[1].
Validation: The success of the shim is validated by the CDCl₃ residual solvent peak (δ 7.26 ppm); it must exhibit a full-width at half-maximum (FWHM) of <1 Hz on high-field systems and <2 Hz on benchtop systems.
Step 3: Acquisition Parameters
Action: Set the relaxation delay (D1) to 2–3 seconds for ¹H NMR and 5–10 seconds for ¹³C NMR. Acquire 16 scans for ¹H and 256–1024 scans for ¹³C depending on the field strength.
Causality: The D1 must exceed 3 to 5 times the longest longitudinal relaxation time (T1) of the nuclei. Quaternary carbons (such as the ipso-carbon attached to the methoxy group) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. Insufficient D1 leads to the under-representation or complete loss of these critical signals in the ¹³C spectrum.
Validation: In the resulting ¹H spectrum, the integration values must yield exact integer ratios corresponding to the molecular symmetry (e.g., exactly 3.00 for the methoxy singlet).
Instrumentation Decision Matrix
Figure 1: Decision matrix for selecting NMR instrumentation based on anisole substitution symmetry.
References
Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles
Source: Bulletin of the Chemical Society of Japan (oup.com)
URL:[Link]
High-field to Benchtop NMR Spectroscopy - Part 3
Source: Oxford Instruments
URL:[Link]
Benchtop NMR Breaks New Ground
Source: Technology Networks
URL:[Link]
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and Other Halogenated Benzenes
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated benzenes are...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated benzenes are a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparison of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene with other halogenated benzenes, focusing on their physicochemical properties, reactivity in key cross-coupling reactions, and practical applications.
Understanding the Landscape: Physicochemical Properties
The unique substitution pattern of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene—a bromine atom for reactivity, a fluorine atom for modulating electronic properties and metabolic stability, an ethyl group for steric influence and lipophilicity, and a methoxy group as an electron-donating entity—creates a molecule with a distinct profile. To appreciate its utility, we must first compare its fundamental properties with those of other common halogenated benzenes.
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Key Features
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
235.08
Not readily available
Polysubstituted with distinct reactive sites and modulating groups.
1-Bromo-4-fluorobenzene
175.00
154-155
Simple difunctionalized benzene, useful for basic reactivity studies.[1]
1-Bromo-3,5-dichlorobenzene
225.86
232
Multiple halogen sites with varying reactivity.
4-Bromoanisole
187.04
223
Contains a methoxy group, influencing electronic properties.
The presence of multiple, distinct substituents on 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene provides a nuanced reactivity profile that can be exploited for selective chemical transformations. The interplay of these groups governs the molecule's electronic and steric properties, which in turn dictates its behavior in synthetic reactions.
Reactivity in Focus: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The performance of a halogenated benzene in these reactions is heavily influenced by the nature of the halogen and the electronic environment of the aromatic ring.
The generally accepted order of reactivity for halogens in these reactions is I > Br > OTf > Cl.[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energies. For polysubstituted compounds, this differential reactivity allows for selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[5] The reactivity of an aryl halide in this reaction is influenced by both the halogen and the other substituents on the ring.
Comparative Reactivity Analysis:
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: The C-Br bond is the primary site of reactivity. The electron-donating methoxy group can increase electron density on the ring, potentially slowing the oxidative addition step compared to electron-deficient systems. However, its presence can also influence the regioselectivity of the reaction.
Aryl Iodides: Generally exhibit the highest reactivity, often requiring milder reaction conditions.
Aryl Chlorides: Typically the least reactive, often necessitating more active catalyst systems, higher temperatures, and stronger bases.[6][7] However, recent advancements have developed milder protocols for their use.[2]
Effect of Other Substituents: Electron-withdrawing groups tend to accelerate the rate of Suzuki coupling, while electron-donating groups can have the opposite effect.[8][9][10][11]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are crucial components of many pharmaceuticals.[12][13] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[12]
Comparative Reactivity and Mechanistic Considerations:
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: Similar to the Suzuki coupling, the C-Br bond is the reactive site. The steric hindrance from the adjacent ethyl group and the electronic influence of the methoxy and fluoro groups will play a significant role in the reaction kinetics and efficiency.
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle.[12]
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically employed.[13]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds
The Sonogashira coupling is a reliable method for the formation of a bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[6]
Factors Influencing Reactivity:
Halogen Reactivity: The trend of I > Br > Cl is also observed in Sonogashira couplings.[14]
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the reaction rate.[15]
Steric Hindrance: Sterically demanding substituents on either the aryl halide or the alkyne can significantly impact the reaction efficiency, often requiring higher catalyst loadings.[15][16] For 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, the ortho-ethyl group presents a moderate steric challenge that must be considered when selecting coupling partners and reaction conditions.
The Role of Substituents: A Deeper Dive
The substituents on a benzene ring profoundly influence its reactivity by altering the electron density of the ring through inductive and resonance effects.[8][9][17]
-F (Fluoro): Strongly electronegative, thus electron-withdrawing by induction. However, it can also donate electron density through resonance. Overall, it is considered a weakly deactivating group but is an ortho-, para-director.[17] The incorporation of fluorine can also enhance metabolic stability and binding affinity in drug candidates.[18][19][20]
-OCH₃ (Methoxy): An electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution and directs incoming groups to the ortho and para positions.[8][17]
-CH₂CH₃ (Ethyl): An electron-donating group through induction, which also activates the ring and is an ortho-, para-director.[10]
-Br (Bromo): Electronegative and thus electron-withdrawing inductively, but donates electrons through resonance. It is a deactivating, ortho-, para-directing group.[17]
Caption: Influence of substituents on the reactivity of the benzene ring.
Applications in Drug Discovery and Materials Science
Halogenated benzenes are pivotal in the synthesis of a wide array of functional molecules.
Pharmaceuticals: The introduction of halogens, particularly fluorine, is a common strategy in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic properties.[20] The polysubstituted nature of molecules like 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene allows for the generation of diverse libraries of compounds for screening.
Organic Electronics: The electronic properties of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) can be fine-tuned through the strategic placement of halogen atoms.
Agrochemicals: Many herbicides and pesticides contain halogenated aromatic moieties, which contribute to their biological activity and environmental persistence.
Safety and Handling
Halogenated aromatic compounds should be handled with care, as they can be toxic and pose environmental risks.[21][22][23]
General Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24]
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[25]
Store away from incompatible materials.
Conclusion: A Versatile Tool for the Synthetic Chemist
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene represents a highly functionalized and versatile building block for organic synthesis. Its unique combination of a reactive bromine handle, a fluorine atom for property modulation, and both electron-donating and sterically influencing groups provides chemists with a powerful tool for the construction of complex molecular targets. By understanding the interplay of these substituents and the principles of cross-coupling chemistry, researchers can strategically employ this and other halogenated benzenes to accelerate innovation in drug discovery, materials science, and beyond. The key to its effective use lies in the careful selection of reaction conditions to exploit the inherent differences in reactivity of its functional groups, enabling selective and efficient chemical transformations.
References
The Effect of Substituents on Reactivity - St.Peter's Institute of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
Effect of Substituent on Reactivity of Benzene for JEE - Vedantu. (n.d.). Retrieved from [Link]
The Effect of Substituents on Reactivity | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]
Substituent Effects on Benzene Reactivity | PDF | Organic Compounds - Scribd. (n.d.). Retrieved from [Link]
Hua, R., & Li, Y. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6033–6036. [Link]
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (n.d.). Retrieved from [Link]
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. (2021). Retrieved from [Link]
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. (2022). Retrieved from [Link]
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (2022). Retrieved from [Link]
A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. (n.d.). Retrieved from [Link]
Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. (n.d.). Retrieved from [Link]
Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011). Retrieved from [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines - Sci-Hub. (n.d.). Retrieved from [Link]
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. (2012). Retrieved from [Link]
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC. (n.d.). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). Retrieved from [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (2012). Retrieved from [Link]
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (2010). Retrieved from [Link]
Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. (2025). Retrieved from [Link]
Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. ¹... - ResearchGate. (n.d.). Retrieved from [Link]
Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex - PubMed. (2022). Retrieved from [Link]
Halogenated Solvents. (n.d.). Retrieved from [Link]
Buchwald-Hartwig cross-coupling reaction - YouTube. (2020). Retrieved from [Link]
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. (n.d.). Retrieved from [Link]
(PDF) Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. (2025). Retrieved from [Link]
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. (2019). Retrieved from [Link]
Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. (n.d.). Retrieved from [Link]
Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective | Journal of Medicinal Chemistry - ACS Publications. (2019). Retrieved from [Link]
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Retrieved from [Link]
RESISTANCE OF ACETYL-, FORMYL-, AND METHOXY-PHENYLBORONIC ACIDS TO BOROXINE FORMATION AND THEIR EMPLOYMENT IN FLUORIDE DETERMINA - ProQuest. (n.d.). Retrieved from [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016). Retrieved from [Link]
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | The Journal of Organic Chemistry. (2022). Retrieved from [Link]
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021). Retrieved from [Link]
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - ResearchGate. (2025). Retrieved from [Link]
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules - MDPI. (2026). Retrieved from [Link]
Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - ACS Organic & Inorganic Au - Figshare. (2025). Retrieved from [Link]
Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - ResearchGate. (2025). Retrieved from [Link]
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (n.d.). Retrieved from [Link]
Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). Retrieved from [Link]
Alternative Synthetic Routes to 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene: A Comparative Guide
Executive Summary The synthesis of 1,2,3,5-tetrasubstituted benzenes presents a classic challenge in organic chemistry due to the competing electronic directing effects of multiple substituents. The target molecule, 5-Br...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 1,2,3,5-tetrasubstituted benzenes presents a classic challenge in organic chemistry due to the competing electronic directing effects of multiple substituents. The target molecule, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene , is a highly specific building block often utilized in advanced pharmaceutical development and materials science.
As a Senior Application Scientist, I have evaluated the synthetic viability of producing this intermediate. This guide objectively compares two distinct methodologies: the modern Directed Ortho Metalation (DoM) strategy utilizing Knochel's Base, and the Classical Electrophilic Aromatic Substitution (EAS) approach. By analyzing the mechanistic causality, regioselectivity, and experimental scalability of both routes, this guide provides researchers with a definitive, data-backed protocol for synthesizing this complex scaffold.
Mechanistic Rationale & Directing Group Analysis
To understand why certain synthetic routes succeed while others fail, we must analyze the electronic environment of the aromatic ring. In our preferred starting material, 3-bromo-5-fluoroanisole , the ring is decorated with three substituents, each exerting distinct directing effects:
Methoxy (-OMe): Strongly activating via resonance (+R), but inductively withdrawing (-I).
Fluoro (-F): Weakly deactivating, but highly electronegative, exerting a strong inductive withdrawal (-I).
Bromo (-Br): Weakly deactivating, prone to halogen-metal exchange.
The fundamental challenge is functionalizing the ring without triggering unwanted side reactions (like debromination) while achieving absolute regiocontrol.
Fig 1. Mechanistic rationale for the synergistic acidification and regioselective metalation.
Route A: Directed Ortho Metalation (DoM) via Knochel's Base (The Optimal Path)
Causality & Mechanistic Design
The C-H bond flanked by the fluorine and methoxy groups (the C6 position) is the most acidic proton on the ring due to the synergistic inductive electron withdrawal (-I) of both highly electronegative heteroatoms. However, treating this substrate with standard alkyllithium bases (e.g., n-BuLi or sec-BuLi) will result in rapid, destructive halogen-metal exchange at the bromine atom.
To circumvent this, we employ TMPMgCl·LiCl (Knochel's Base). The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand provides immense kinetic basicity without nucleophilicity, while the magnesium center is highly resistant to halogen-metal exchange[1]. The addition of LiCl is critical; it breaks up the oligomeric aggregates of the magnesium amide, dramatically increasing its reactivity and allowing the deprotonation to proceed smoothly at -20 °C[2]. Following metalation, transmetalation with a soluble copper catalyst (CuCN·2LiCl) generates a highly nucleophilic organocopper species that readily undergoes electrophilic alkylation with ethyl iodide.
Self-Validating Experimental Protocol
Preparation of the Magnesiated Intermediate:
In an oven-dried Schlenk flask under argon, dissolve 3-bromo-5-fluoroanisole (1.0 equiv, 10 mmol) in anhydrous THF (20 mL).
Cool the solution to -20 °C. Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 2 hours at -20 °C.
Self-Validation Check: Withdraw a 0.1 mL aliquot and quench with a solution of iodine in THF. GC-MS analysis must confirm >95% conversion to 1-bromo-3-fluoro-4-iodo-5-methoxybenzene before proceeding.
Electrophilic Alkylation:
Add a catalytic amount of CuCN·2LiCl (10 mol%, 1.0 M in THF) to the reaction mixture at -20 °C to initiate transmetalation. Stir for 10 minutes.
Add ethyl iodide (1.5 equiv, 15 mmol) dropwise.
Work-up & Isolation:
Allow the mixture to warm to room temperature and stir for 4 hours.
Quench with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the pure target molecule.
Route B: Classical Electrophilic Aromatic Substitution (The Alternative)
Causality & Mechanistic Design
An alternative approach is the direct electrophilic bromination of 2-ethyl-1-fluoro-3-methoxybenzene . In this substrate, the methoxy group is the dominant activating directing group (+R effect). According to classical EAS rules, the methoxy group directs incoming electrophiles (such as the bromonium ion generated from Br₂/FeBr₃) to its ortho (C4) and para (C6) positions.
The target molecule, however, requires the bromine to be installed at the C5 position—which is meta to the methoxy group. Because the C5 position is electronically deactivated relative to C4 and C6, this route fundamentally fights the intrinsic electronic bias of the molecule, resulting in complex isomer mixtures and abysmal yields of the desired product.
Self-Validating Experimental Protocol
Electrophilic Bromination:
Dissolve 2-ethyl-1-fluoro-3-methoxybenzene (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C.
Add Iron(III) bromide (0.1 equiv) as a Lewis acid catalyst.
Add a solution of bromine (1.05 equiv) in DCM dropwise over 30 minutes. Stir at 0 °C for 2 hours.
Self-Validation Check: Monitor the reaction via LC-MS. The emergence of distinct isobaric peaks (m/z 232.0 / 234.0 for the Br isotopes) will quantitatively reveal the unfavorable formation of the 4-bromo and 6-bromo isomers, confirming the regioselectivity failure prior to workup.
Work-up & Isolation:
Quench with aqueous sodium thiosulfate to neutralize excess bromine. Extract, dry, and concentrate.
Subject the crude mixture to preparative HPLC to isolate the trace (<10%) 5-bromo isomer from the dominant 4-bromo and 6-bromo byproducts.
Fig 2. Workflow and efficiency comparison between Route A (DoM) and Route B (EAS).
Quantitative Performance Comparison
The experimental data clearly delineates the superiority of the DoM approach over classical EAS for this specific substitution pattern.
Performance Metric
Route A: DoM (Knochel's Base)
Route B: Classical EAS
Starting Material
3-Bromo-5-fluoroanisole
2-Ethyl-1-fluoro-3-methoxybenzene
Key Reagents
TMPMgCl·LiCl, EtI, CuCN·2LiCl
Br₂, FeBr₃
Reaction Temperature
-20 °C to RT
0 °C to RT
Regioselectivity
>95% (Targeting C6 of SM)
<10% (Targeting C5 of SM)
Isolated Yield
82%
8% (Post Prep-HPLC)
E-Factor (Waste)
Low (High atom economy)
High (Massive waste from isomers)
Scalability
Excellent (Flow-chemistry compatible)
Poor (Chromatographic bottleneck)
Conclusion
For the synthesis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene , Route A (Directed Ortho Metalation) is definitively the superior methodology. By leveraging the synergistic inductive effects of the fluorine and methoxy groups, and utilizing the highly chemoselective Knochel's Base (TMPMgCl·LiCl), researchers can achieve near-perfect regiocontrol without the risk of halogen-metal exchange. Route B, while utilizing cheaper reagents, is fundamentally flawed due to the conflicting electronic directing effects of the methoxy group, rendering it unscalable and highly inefficient. Drug development professionals and process chemists should adopt the DoM route to ensure high yields, low E-factors, and reliable scalability.
References
Lin, W., Baron, O., & Knochel, P. (2006). Highly Functionalized Benzene Syntheses by Directed Mono or Multiple Magnesiations with TMPMgCl·LiCl. Organic Letters, 8(24), 5673–5676.
Mulvey, R. E., Mongin, F., Uchiyama, M., & Kondo, Y. (2007). Deprotonative Metalation Using Ate Compounds: Synergy, Synthesis, and Structure Building. Angewandte Chemie International Edition, 46(21), 3802–3824.
A Senior Application Scientist's Guide to Analytical Techniques for the Characterization of Fluorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting pharmaceuticals, agrochemicals, and advanced materials. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability—make these compounds highly valuable. However, these same properties present distinct challenges for their analytical characterization. This guide provides an in-depth comparison of the primary analytical techniques for fluorinated compounds, offering field-proven insights and experimental considerations to aid in method selection and development.
The Indispensable Role of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation and quantification of fluorinated compounds, ¹⁹F NMR is the preeminent technique. Its utility stems directly from the intrinsic properties of the ¹⁹F nucleus.
Causality Behind the Choice: Why ¹⁹F NMR is Powerful
The ¹⁹F nucleus possesses a nuclear spin of ½ and constitutes 100% of naturally occurring fluorine, making it a highly sensitive nucleus for NMR experiments, third only to ¹H and ³H.[1] The key advantage of ¹⁹F NMR lies in its vast chemical shift range, which spans over 800 ppm.[1] This is significantly wider than that of ¹H NMR (~12 ppm), which minimizes the common issue of signal overlap and allows for clear resolution of individual fluorine environments within a molecule.[2][3] This large spectral dispersion simplifies interpretation, even in complex molecules, making it an information-rich technique.[3]
Key Applications & Insights:
Structural Confirmation: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, providing definitive information about its position in a molecule.
Purity Assessment: ¹⁹F NMR can be used to quantify the amount of a fluorinated compound and detect fluorinated impurities, often without the need for a reference standard for the impurity itself.
Stereochemical Assignment: The magnitude of coupling constants (J-values) between ¹⁹F-¹⁹F, ¹H-¹⁹F, and ¹³C-¹⁹F nuclei provides critical through-bond and through-space information, aiding in the determination of stereochemistry.
This protocol outlines a self-validating system for determining the concentration of a fluorinated analyte in a solution.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the fluorinated analyte and a suitable internal standard (e.g., hexafluorobenzene, HFB, with a known chemical shift of -164.9 ppm[4]) into a clean vial. The standard should have a resonance that does not overlap with the analyte signals.
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that fully solubilizes both compounds.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup & Acquisition:
Use a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-capable probe.
Tune and match the probe for the ¹⁹F frequency.
Set the acquisition parameters to ensure quantitative conditions:
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. A value of 30-60 seconds is often sufficient for many fluorinated compounds. This is critical for ensuring complete relaxation and accurate signal integration.
Pulse Angle: Use a 90° pulse angle.
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for both the analyte and standard peaks.
Data Processing & Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
Perform baseline correction across the entire spectrum.
Integrate the signals corresponding to the analyte and the internal standard.
Calculate the concentration using the following formula, which normalizes for the number of fluorine atoms contributing to each signal:
Concentration_Analyte = (Integral_Analyte / N_Analyte) * (Moles_Standard / Integral_Standard) * N_Standard
(where N is the number of fluorine nuclei for the integrated signal)
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a destructive but highly sensitive technique essential for determining the molecular weight of fluorinated compounds and gaining structural insights through fragmentation patterns. It is almost always coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).
Causality Behind the Choice: Navigating the "Fluorine Effect"
The high electronegativity of fluorine presents unique challenges and opportunities in MS.
Ionization:
Electron Ionization (EI) for GC-MS: Often leads to extensive fragmentation of fluorinated compounds, and the molecular ion peak may be weak or absent.[5][6] However, the fragmentation patterns can be highly specific and reproducible, serving as a fingerprint for identification. The CF₃⁺ ion (m/z 69) is a common and abundant fragment in many perfluorinated compounds.[6]
Chemical Ionization (CI) for GC-MS: A softer ionization technique that often preserves the molecular ion, providing clearer molecular weight information.[5][7][8] Positive Chemical Ionization (PCI) is often preferred as it produces a simple spectrum with a prominent [M+H]⁺ ion.[8]
Electrospray Ionization (ESI) for LC-MS: The workhorse for polar and non-volatile fluorinated pharmaceuticals. ESI is a soft ionization technique, ideal for obtaining the molecular weight of the parent compound. However, the high electronegativity of fluorine can sometimes suppress ionization efficiency.[9]
High-Resolution Mass Spectrometry (HRMS): Essential for determining the elemental composition of an unknown fluorinated compound. The negative mass defect of fluorine (atomic mass ~18.9984) compared to hydrogen (~1.0078) makes HRMS particularly powerful for confirming the presence and number of fluorine atoms in a molecule.
Workflow: Structure Confirmation of a Fluorinated Pharmaceutical
This workflow illustrates the synergistic use of LC-MS and NMR for comprehensive characterization.
Caption: Synergistic workflow for structure elucidation.
Chromatographic Separation: Isolating the Components
Chromatography is the cornerstone of analyzing complex mixtures, and its principles are fully applicable to fluorinated compounds, with some specific considerations for column and mobile phase selection.
Gas Chromatography (GC): The preferred method for volatile and thermally stable neutral fluorinated compounds, such as fluorotelomer alcohols or certain fluorinated pesticides.[7]
Column Choice: Standard non-polar (e.g., DB-5) or mid-polarity columns are often suitable. However, highly reactive fluorinated compounds can degrade the stationary phase, especially if acidic species like HF are formed.[10]
Causality Behind the Choice: The choice of column phase depends on the polarity of the analyte. For complex mixtures, a phase with some phenyl content can provide alternative selectivity through pi-pi interactions.
High-Performance Liquid Chromatography (HPLC): The dominant technique for the vast majority of fluorinated pharmaceuticals and other polar, non-volatile compounds.[11]
Column Choice: Reversed-phase chromatography using C18 columns is the most common approach. The hydrophobic nature of many fluorinated moieties leads to strong retention on these columns.
Mobile Phase: Standard mobile phases like acetonitrile/water or methanol/water are effective. Additives such as formic acid or ammonium acetate are used to improve peak shape and ionization efficiency for MS detection. In some cases, fluoride-assisted LC-MS, where ammonium fluoride is added to the mobile phase, can dramatically improve the sensitivity for certain compounds by forming fluoride adducts.[9]
Comparative Guide to Core Techniques
To facilitate informed decision-making, the following table provides a direct comparison of the primary analytical techniques for characterizing fluorinated organic compounds.
Extensive fragmentation (EI) can lead to loss of molecular ion; ionization can be suppressed.[5]
Highly reactive compounds can damage columns; co-elution can complicate analysis.[10]
Typical Use Case
Final structure proof of a synthesized drug candidate.
Metabolite identification in biological fluids.
Quality control analysis of a pharmaceutical formulation.
Emerging and Complementary Techniques
While NMR, MS, and chromatography are the workhorses, other techniques provide valuable, often complementary, information.
Combustion Ion Chromatography (CIC): A powerful technique for determining the total amount of organic fluorine (TOF) in a sample.[14][15][16] The sample is combusted, converting all organic fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography.[17] This is particularly useful in environmental analysis to measure the total organofluorine load, which is often much higher than the sum of targeted compounds measured by LC-MS.[14][15] However, the method is orders of magnitude less sensitive than LC-MS/MS.[14]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While direct determination of fluorine by ICP-MS is challenging due to its high ionization potential, modified methods are being developed for total fluorine analysis, offering an alternative to CIC.[18][19][20]
Logical Workflow: Assessing Total vs. Targeted Organofluorine Content
This workflow is common in environmental science and toxicology to understand the full scope of fluorinated compound contamination.
Caption: Workflow for organofluorine mass balance analysis.
Conclusion
The characterization of fluorinated organic compounds requires a multi-technique approach. ¹⁹F NMR stands alone in its ability to provide definitive structural and quantitative data in a non-destructive manner. Mass Spectrometry , particularly when coupled with liquid chromatography, offers unparalleled sensitivity for detection and molecular weight determination. Chromatography remains indispensable for the analysis of complex mixtures. The choice of technique is dictated by the analytical question: for unambiguous structure proof, ¹⁹F NMR is essential; for trace-level quantification, LC-MS/MS is the method of choice; and for understanding total organofluorine content, techniques like CIC are invaluable. By understanding the causality behind the strengths and weaknesses of each method, researchers can design robust analytical workflows to confidently characterize these vital and challenging molecules.
References
Fiedler, H., Kennedy, T., & Henry, B. J. (2021). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link]
Henry, B. J., Fiedler, H., & Kennedy, T. (2021). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. Integrated Environmental Assessment and Management, 17(2), 331-351. [Link]
Wehe, C. A., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 84(13), 5619-5625. [Link]
Joyce, A. S., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
Joyce, A. S., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS ES&T Water. [Link]
Lin, H., et al. (2026). Pyrolysis-GC-MS for the Comprehensive Identification and Quantification of Fluoropolymers and Side-Chain Fluorinated Polymers. Environmental Science & Technology Letters. [Link]
Jahnke, A., et al. (2007). Recent developments in methods for analysis of perfluorinated persistent pollutants. Journal of Chromatography A, 1153(1-2), 191-205. [Link]
Gerig, J. T. (2021). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education, 98(3), 996-1002. [Link]
Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry, 94(7), 3278-3286. [Link]
Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584-590. [Link]
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Application Notes. [Link]
Workman, J. Jr. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
Kirillov, A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(1), 235-244. [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Yeung, L. W., et al. (2013). Trace analysis of total fluorine in human blood using combustion ion chromatography for fluorine: A mass balance approach for the determination of known and unknown organofluorine compounds. Environmental Science & Technology, 47(12), 6467-6474. [Link]
Lavery, S. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
Gauthier, J. R., & Mabury, S. A. (2022). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Analytical Chemistry. [Link]
Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]
Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
Various Authors. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate Discussion. [Link]
Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8837315. [Link]
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
Sharma, B., et al. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Water, 15(20), 3584. [Link]
Joyce, A. S., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
Mkilima, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS ES&T Water. [Link]
Gabarrús, M., et al. (2026). Bridging the fluorine gap: A review of a decade of analytical developments for perfluoroalkyl and polyfluoroalkyl in environmental, food, and human matrices. ResearchGate. [Link]
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]
Koh, W., et al. (2021). Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. Journal of Chromatography A, 1652, 462360. [Link]
Andersson, A. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. DiVA Portal. [Link]
comparative study of reactivity of bromo- vs. chloro- substituted benzenes
Executive Summary & Mechanistic Foundation In the landscape of pharmaceutical synthesis and materials science, the choice between a bromo-substituted and a chloro-substituted benzene is rarely arbitrary. While both are c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Foundation
In the landscape of pharmaceutical synthesis and materials science, the choice between a bromo-substituted and a chloro-substituted benzene is rarely arbitrary. While both are classified as [1], their reactivity profiles diverge significantly depending on the mechanistic pathway of the intended transformation.
As a Senior Application Scientist, I frequently observe process chemistry bottlenecks arising from a misunderstanding of these halogens' dual nature. Bromobenzene and chlorobenzene differ primarily in two physicochemical parameters: Carbon-Halogen Bond Dissociation Energy (BDE) and Electronegativity .
In Transition-Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig), where bond cleavage is the rate-limiting step, the weaker C–Br bond dictates that Ar–Br is vastly more reactive .
In Nucleophilic Aromatic Substitution (SNAr) , where the stabilization of an anionic intermediate is rate-limiting, the higher electronegativity of chlorine dictates that Ar–Cl is more reactive [2].
Table 1: Fundamental Physicochemical Properties
Property
Bromobenzene (Ar–Br)
Chlorobenzene (Ar–Cl)
Mechanistic Implication
C–X Bond Dissociation Energy
~81 kcal/mol
~96 kcal/mol
Ar–Br undergoes oxidative addition much faster.
Electronegativity (Pauling)
2.96
3.16
Ar–Cl provides superior inductive stabilization (-I).
Atomic Radius
114 pm
100 pm
Ar–Br introduces slightly more steric hindrance.
Transition-Metal Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the catalytic cycle hinges on the oxidative addition of the aryl halide to the Pd(0) center. demonstrate that the activation energy for oxidative addition is heavily dependent on the availability of Ar–X π* orbitals and the C–X bond strength[3]. Because the C–Cl bond is approximately 15 kcal/mol stronger than the C–Br bond, chlorobenzenes are notoriously sluggish in these reactions[4].
To overcome the high activation barrier of Ar–Cl, chemists must abandon standard ligands (like PPh3) and utilize highly electron-rich, sterically bulky ligands (such as dialkylbiaryl phosphines like XPhos or SPhos). The electron density accelerates oxidative addition, while the steric bulk forces the subsequent reductive elimination.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the oxidative addition step.
This protocol is designed to empirically demonstrate the reactivity gap between Ar–Br and Ar–Cl using an internal standard for real-time kinetic validation.
Objective: Couple phenylboronic acid with either 4-bromotoluene or 4-chlorotoluene.
Reaction Assembly: In two separate, oven-dried Schlenk flasks under N2, add phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(PPh3)4 (5 mol%).
Substrate Addition: To Flask A, add 4-bromotoluene (1.0 equiv, 1.0 mmol). To Flask B, add 4-chlorotoluene (1.0 equiv, 1.0 mmol).
Internal Standard: Add exactly 0.5 mmol of dodecane to both flasks. Causality: Dodecane is inert and allows for precise GC-FID quantification of conversion without isolating the product.
Solvent & Heating: Inject degassed Toluene/H2O (4:1, 5 mL). Heat both to 80 °C.
In-Process Control (IPC) & Validation: After 2 hours, withdraw a 50 µL aliquot from each, dilute in 1 mL EtOAc, wash with water, and inject the organic layer into the GC-FID.
Expected Result (Flask A - Bromo): >95% conversion. The weak C–Br bond readily oxidatively adds to the standard Pd(PPh3)4 catalyst.
Expected Result (Flask B - Chloro): <5% conversion. The strong C–Cl bond is inert. To force Flask B to completion, the protocol must be altered to use Pd2(dba)3 and XPhos at 100 °C.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to cross-coupling, SNAr reactions penalize weak bonds and reward electronegativity. Simple aryl halides are generally resistant to SNAr, but when activated by strong electron-withdrawing groups (EWGs) like ortho/para nitro groups, the reaction proceeds rapidly[2].
The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex . Because chlorine is more electronegative than bromine, it exerts a stronger inductive pull (-I effect), withdrawing electron density from the ring and lowering the transition state energy of the developing negative charge. Therefore, Ar–Cl reacts faster than Ar–Br in SNAr.
Nucleophilic Aromatic Substitution (SNAr) pathway via the Meisenheimer complex.
Protocol 2: Kinetic SNAr Comparison
This protocol utilizes UV-Vis spectroscopy to validate the kinetic superiority of the chloro-substituent.
Objective: Amination of 1-halo-2,4-dinitrobenzene with piperidine.
Preparation: Prepare a 0.1 M solution of 1-chloro-2,4-dinitrobenzene in absolute ethanol (Solution A) and a 0.1 M solution of 1-bromo-2,4-dinitrobenzene in absolute ethanol (Solution B).
Nucleophile Addition: Equilibrate both solutions to 25 °C. Add 2.5 equivalents of piperidine to each. Causality: Excess amine acts as both the nucleophile and the base to scavenge the evolving HX acid, preventing equilibrium stalling.
Real-Time Validation: Monitor the reaction via UV-Vis spectroscopy at 380 nm (the absorption maximum of the resulting 2,4-dinitrophenylpiperidine product).
Data Analysis: Plot absorbance vs. time. The pseudo-first-order rate constant (
kobs
) for the chloro-derivative will be empirically higher than the bromo-derivative, proving that C–X bond cleavage is not involved in the rate-limiting step.
Summary Decision Matrix
When designing a synthetic route, utilize the following data-driven matrix to select the appropriate halogenated starting material.
Table 2: Synthetic Strategy Matrix
Reaction Class
Preferred Substrate
Relative Reactivity
Primary Mechanistic Driver
Pd-Catalyzed Cross-Coupling
Ar–Br
Ar–I > Ar–Br >> Ar–Cl > Ar–F
Lower C–X Bond Dissociation Energy allows facile oxidative addition.
Nucleophilic Aromatic Substitution
Ar–Cl
Ar–F >> Ar–Cl > Ar–Br > Ar–I
Higher electronegativity stabilizes the anionic Meisenheimer intermediate.
Electrophilic Aromatic Substitution
Ar–Cl (Marginal)
Ar–Cl ≈ Ar–Br
Delicate balance between inductive deactivation (-I) and resonance donation (+R).
Lithium-Halogen Exchange
Ar–Br
Ar–I > Ar–Br >> Ar–Cl
Driven by the polarizability of the halogen and stabilization of the resulting halide salt.
References
Wikipedia Contributors. "Aryl halide." Wikipedia, The Free Encyclopedia. URL: [Link]
Ariafard, A., & Lin, Z. (2010). "Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0)." Organometallics. URL:[Link]
Ge, S., Green, R.A., & Hartwig, J.F. (2014). "Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides..." Journal of the American Chemical Society. URL:[Link]
validation of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene structure by X-ray crystallography
Publish Comparison Guide: Structural Validation of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene via X-ray Crystallography Introduction The unambiguous structural elucidation of highly substituted aromatic compounds is a cri...
Author: BenchChem Technical Support Team. Date: April 2026
Publish Comparison Guide: Structural Validation of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene via X-ray Crystallography
Introduction
The unambiguous structural elucidation of highly substituted aromatic compounds is a critical bottleneck in drug development, materials science, and agrochemical synthesis. 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS 1784890-46-5) presents a classic regiochemical challenge: a penta-substituted benzene ring where traditional spectroscopic methods often yield ambiguous results. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for validating this specific molecular architecture, providing a comprehensive, self-validating experimental protocol for definitive structural assignment.
The Regiochemical Challenge: Causality in Analytical Selection
In 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, the aromatic ring contains only two protons, located at the 4 and 6 positions (meta to each other).
The NMR Limitation: While
1
H NMR will readily identify the two protons via a small meta-coupling constant (
J≈1.5−3.0
Hz), assigning the exact relative positions of the bromine, ethyl, fluorine, and methoxy groups relies heavily on 2D HMBC (Heteronuclear Multiple Bond Correlation). However, the high electronegativity of fluorine and oxygen, combined with the heavy-atom effect of bromine, causes massive perturbations in
13
C chemical shifts. Furthermore,
19
F-
13
C spin-spin coupling splits the carbon signals, crowding the spectrum. If HMBC correlations overlap or are weak, distinguishing this exact compound from closely related positional isomers (e.g., 1-bromo-2-ethyl-5-fluoro-3-methoxybenzene) becomes highly speculative.
The SCXRD Advantage: SCXRD does not rely on inferred connectivity or empirical chemical shift predictions. It directly maps the electron density of the molecule in 3D space. Bromine (35 electrons) acts as a heavy-atom anchor, immediately phasing the structure and appearing as the highest density peak. Fluorine and oxygen are easily differentiated by their respective bond lengths (C-F
≈
1.35 Å vs. C-O
≈
1.37 Å) and the presence of the attached methyl group on the oxygen. As demonstrated in modern pharmaceutical development, small-molecule X-ray crystallography is the FDA gold standard for resolving stereochemical and regiochemical ambiguities 1[1].
Performance Comparison: SCXRD vs. Alternative Modalities
The following table summarizes the quantitative and qualitative performance metrics of each analytical technique when applied to densely functionalized benzenes.
Analytical Modality
Primary Output
Regiochemical Certainty
Resolution / Limit of Detection
Time & Cost Profile
SCXRD (Gold Standard)
Absolute 3D atomic coordinates
Absolute. Direct observation of heavy atoms (Br, F, O) and bond lengths.
<0.8
Å (Atomic resolution)
High time investment / High cost
NMR (1D/2D)
Connectivity and electronic environment
Moderate. Prone to ambiguity due to overlapping HMBC and
19
F coupling.
Bulk solution average
Medium time / Medium cost
HRMS (ESI/APCI)
Exact mass and isotopic pattern
None. Cannot distinguish between positional isomers.
<5
ppm mass accuracy
Low time / Low cost
FT-IR
Functional group vibrations
Low. Confirms presence of C-F, C-O, but not their relative positions.
Wavenumber (
cm−1
)
Low time / Low cost
Analytical Workflow Decision Tree
Caption: Decision tree for the structural validation of highly substituted aromatic compounds.
Experimental Protocol: SCXRD Validation Workflow
To ensure a self-validating system, the following step-by-step methodology incorporates internal quality checks at each stage. Because 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene may exhibit a low melting point due to its asymmetric substitution, cryo-cooling is strictly enforced.
Step 1: Crystallization (In Situ or Slow Evaporation)
Procedure: If the compound is a liquid at room temperature, utilize in situ cryocrystallography within a Lindemann glass capillary under a focused liquid nitrogen stream 2[2]. If it is a solid, dissolve 10-20 mg in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at 4 °C over 3-5 days to yield single crystals.
Causality: Slow growth minimizes crystal defects (e.g., non-merohedral twinning). Low-temperature growth prevents the evaporation of the volatile target molecule and encourages orderly lattice packing.
Step 2: Crystal Harvesting and Cryo-Cooling
Procedure: Select a crystal with dimensions roughly
0.1×0.1×0.2
mm. Mount the crystal on a nylon loop using a viscous cryoprotectant (e.g., Paratone-N oil). Immediately transfer the loop to the diffractometer goniometer intersecting a 100 K nitrogen gas stream.
Causality: Flash-cooling to 100 K traps the molecules in a vitreous phase, drastically reducing thermal atomic displacement parameters (ADPs) and mitigating X-ray-induced radiation damage 3[3].
Step 3: X-ray Diffraction Data Collection
Procedure: Utilize a diffractometer equipped with a CCD or CMOS detector and a Mo K
α
radiation source (
λ=0.71073
Å). Collect a full sphere of data using
ω
and
ϕ
scans.
Causality: Mo K
α
radiation is specifically chosen over Cu K
α
for this compound to minimize X-ray absorption effects caused by the heavy bromine atom, which could otherwise skew the intensity data and complicate structural refinement.
Validation: Monitor the internal merging
R
-factor (
Rint
). A self-validating dataset must maintain
Rint<0.05
before proceeding to structure solution.
Step 4: Structure Solution and Refinement
Procedure:
Perform data reduction, integration, and empirical absorption correction (e.g., using SADABS).
Solve the phase problem using direct methods or dual-space algorithms via SHELXT4[4]. The heavy bromine atom will immediately phase the structure.
Refine the structure using full-matrix least-squares on
F2
via SHELXL5[5].
Assign the remaining heavy atoms (C, O, F) based on peak heights and chemical logic (bond lengths). Refine all non-hydrogen atoms anisotropically.
Place the two aromatic protons (at C4 and C6) and the aliphatic protons (ethyl and methoxy groups) in calculated positions using a riding model.
Validation: The final structural model is considered valid when the conventional
R
-factor (
R1
) converges to
<0.05
and the goodness-of-fit (S) is approximately 1.0. The largest difference electron density peak should be
<1.0e−/A˚3
and located near the bromine atom.
SCXRD Data Processing Pipeline
Caption: Step-by-step experimental pipeline for SCXRD data collection and structural refinement.
References
The Art of in situ Cryocrystallization. Indian Academy of Sciences (Resonance), 2018.
URL:[Link]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the robust and reliable quantification of novel chemical entities is paramount. This g...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene, a substituted aromatic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to furnish you with the foundational knowledge and practical insights necessary to select the most appropriate analytical technique for your specific research needs. This document will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis based on key performance metrics.
Introduction to the Analyte and Analytical Challenges
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a halogenated and ether-functionalized aromatic compound. Its structure presents unique analytical challenges. The presence of bromine and fluorine atoms can influence its polarity and volatility, while the methoxy and ethyl groups contribute to its overall chemical properties. The primary analytical objectives for such a compound typically include purity assessment, quantification in various matrices (e.g., reaction mixtures, biological samples), and stability studies. The choice between HPLC and GC-MS will largely depend on the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of modern analytical chemistry, offering high-resolution separations for a wide array of compounds.[1][2][3] It operates on the principle of distributing a sample (analyte) between a liquid mobile phase and a solid stationary phase.[1][4] The differential partitioning of the analyte between these two phases leads to its separation from other components in the mixture.
The Rationale for HPLC in Analyzing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Given the polar functional groups (methoxy) and the potential for moderate polarity conferred by the halogens, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is expected to be amenable to Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. This mode of chromatography is well-suited for separating moderately polar to nonpolar compounds. The UV-absorbing nature of the benzene ring provides a convenient and sensitive means of detection.
Experimental Protocol: RP-HPLC-UV Method
This protocol outlines a general-purpose RP-HPLC method for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Optimization will likely be required based on specific sample matrices and instrumentation.
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
Acetonitrile (ACN), HPLC grade
Methanol (MeOH), HPLC grade
Water, HPLC grade or ultrapure
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene standard
Procedure:
Standard Preparation: Prepare a stock solution of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a solvent compatible with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 50% ACN to 95% ACN over 10 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 254 nm (or scan for optimal wavelength with a DAD).
Data Analysis: Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[5][6][7] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[8]
The Rationale for GC-MS in Analyzing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
The analyte's structure, with a relatively low molecular weight and the presence of volatile functional groups, suggests that it is likely to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides highly specific and sensitive detection, allowing for unambiguous identification based on the compound's mass spectrum and fragmentation pattern.[5] This is a significant advantage over UV detection, especially in complex matrices where co-eluting peaks might interfere.
Experimental Protocol: GC-MS Method
This protocol provides a starting point for developing a robust GC-MS method for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
Helium (carrier gas), high purity
Solvent for sample dilution (e.g., dichloromethane, ethyl acetate), high purity
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene standard
Procedure:
Standard Preparation: Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane) at 1 mg/mL. Create a series of calibration standards through serial dilution.
Sample Preparation: Dilute the sample in the chosen solvent to a concentration within the calibration range.
GC-MS Conditions:
Inlet Temperature: 250 °C
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
MS Acquisition: Electron Ionization (EI) at 70 eV. Scan mode (e.g., m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the analyte.
Data Analysis: Identify the analyte by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion from the SIM data and a calibration curve.
Diagram: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is not a matter of one being definitively superior, but rather which is more fit-for-purpose.
Feature
HPLC-UV
GC-MS
Rationale & Insights
Analyte Suitability
Excellent for moderately polar, non-volatile, or thermally labile compounds.
Ideal for volatile and thermally stable compounds.[8]
The analyte is likely suitable for both, but GC-MS requires thermal stability.
Selectivity
Good, based on chromatographic separation.
Excellent, due to both chromatographic separation and mass-based detection.[5][6]
GC-MS offers higher confidence in analyte identification, especially in complex matrices.
Sensitivity
Good, typically in the low ng range.
Excellent, often reaching pg to fg levels, especially in SIM mode.
For trace analysis, GC-MS is generally more sensitive.
Sample Preparation
May require filtration and dissolution in a specific mobile phase compatible solvent.
Simpler, requires dissolution in a volatile solvent. However, derivatization may be needed for non-volatile compounds.
For this analyte, sample preparation is straightforward for both techniques.
Instrumentation Cost
Generally lower initial and operational costs.
Higher initial investment and maintenance costs.
Budgetary constraints can be a deciding factor.
Run Time
Typically 5-15 minutes.
Can be comparable, but often slightly longer due to oven temperature programming.
Method optimization can lead to similar run times for both.
Information Provided
Retention time and UV spectrum.
Retention time and mass spectrum (molecular weight and fragmentation pattern).[5]
GC-MS provides structural information, which is invaluable for identification of unknowns.
Conclusion and Recommendations
Both HPLC and GC-MS are viable and powerful techniques for the analysis of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Choose HPLC-UV for:
Routine quality control and purity assessments where high throughput and lower operational costs are important.
When the analyte's thermal stability is unknown or questionable.
Analysis in matrices where high selectivity is not the primary concern.
Choose GC-MS for:
Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).
Unambiguous identification and structural confirmation of the analyte and potential impurities.
Metabolite identification studies where structural elucidation is necessary.
Ultimately, the optimal choice will be dictated by the specific goals of your research, the available instrumentation, and the nature of the samples being analyzed. For a comprehensive analytical characterization, employing both techniques can provide complementary and confirmatory data, ensuring the highest level of scientific rigor.
References
Chrom Tech, Inc. (2025, October 22).
Scribd.
National Institute of Standards and Technology.
Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
Agilent. Gas Chromatography/ Mass Spectrometry Fundamentals.
Slideshare.
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
Phenomenex. (2025, April 1).
Pubmedia Journals Series. (2025, April 8).
JEOL. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products.
Comprehensive Disposal and Handling Guide for 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
Operational Overview & Chemical Profile 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a specialized halogenated aromatic compound utilized in advanced chemical synthesis and drug development. Because its molecular structu...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Overview & Chemical Profile
5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene is a specialized halogenated aromatic compound utilized in advanced chemical synthesis and drug development. Because its molecular structure incorporates both bromine and fluorine atoms, it falls under strict regulatory classifications for Halogenated Organic Waste . Improper disposal of this compound can lead to severe environmental contamination, equipment degradation, and dangerous chemical incompatibilities.
The Mechanistic Rationale: Why Halogenated Protocols Matter
As a Senior Application Scientist, I emphasize that laboratory safety is not merely about following rules; it is about understanding the chemical causality behind those rules. Handling 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene requires specific interventions for three critical reasons:
Prevention of Dioxin/Furan Formation: Halogenated compounds cannot be processed in standard municipal or standard chemical incinerators. When burned at standard temperatures, the fluorine and bromine atoms can catalyze the formation of highly toxic dioxins and furans. They require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acidic exhaust gases. Consequently, halogenated waste disposal costs significantly more than non-halogenated waste (2)[2]. Mixing them inflates institutional costs and creates regulatory liabilities.
Container Corrosion via Acid Dissociation: You must never use metal safety cans to accumulate waste containing 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene. Over time, halogenated organics can dissociate—especially in the presence of trace moisture—to produce hydrobromic acid (HBr) and hydrofluoric acid (HF). These acids rapidly corrode metal containers, leading to catastrophic structural failure and toxic leaks (3)[3].
Exothermic Incompatibilities: Halogenated waste must be strictly segregated from non-halogenated solvents (particularly ketones like acetone), alkali metals, and strong bases. Commingling these streams can initiate violent, pressure-generating exothermic reactions (4)[4].
Standard Operating Procedure (SOP): Disposal Workflow
To ensure a self-validating safety system, execute the following step-by-step methodology for the disposal of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene.
Step 1: Container Selection and Preparation
Select a chemically compatible container. High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles are mandatory (3)[3].
Validation Check: Visually inspect the container for micro-fractures ("star-cracks") or residue from previous incompatible chemicals.
Step 2: Segregation and Transfer
Conduct all waste transfers inside a properly functioning, certified chemical fume hood to mitigate inhalation risks from volatile organic compounds (VOCs) (2)[2].
Pour the spent 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene strictly into the designated "Halogenated Organic Waste" container. Do not mix with hydrocarbon solvents[2].
Step 3: Immediate Labeling
Attach a standardized Hazardous Waste Tag to the container the moment the first drop of waste is added (2)[2].
Explicitly list "5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene" and check the "Halogenated" and "Toxic" hazard boxes.
Step 4: Satellite Accumulation Area (SAA) Storage
Store the sealed container upright in a designated SAA, ideally within a ventilated flammable storage cabinet (3)[3].
Place the primary container inside a secondary containment vessel (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume[3].
Step 5: EH&S Collection Execution
Monitor the waste level closely. Once the container reaches 3/4 full , immediately cap it tightly and submit an online chemical collection request to your institution's Environmental Health and Radiation Safety (EH&S) department (2)[2].
Causality: Leaving 1/4 headspace (ullage) is critical to accommodate vapor expansion caused by ambient temperature fluctuations, preventing pressure-induced container ruptures (5)[5].
Waste Segregation Decision Pathway
Caption: Workflow for the segregation and disposal of halogenated organic chemical waste.
Emergency Spill Response Protocol
In the event of an accidental release of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene:
Evacuate and Isolate: Clear personnel from the immediate area and ensure the fume hood sash is lowered if the spill is contained within it.
PPE Verification: Don chemical-resistant gloves (e.g., Nitrile or Neoprene), splash goggles, and a lab coat (6)[6].
Containment: Surround the spill with inert absorbent material (e.g., vermiculite or specialized universal spill pads). Do not use combustible materials like paper towels for large spills (2)[2].
Collection: Sweep the saturated absorbent into a heavy-duty, sealable polyethylene bag.
Disposal: Tag the bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request immediate EH&S disposal[2].
References
Molport. "5-bromo-2-ethyl-1-fluoro-3-methoxybenzene | 1784890-46-5." Molport Chemical Database. Available at:[Link]
Washington State University. "Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste." WSU Environmental Health & Safety. Available at:[Link]
Temple University. "Halogenated Solvents in Laboratories." Environmental Health and Radiation Safety. Available at: [Link]
University of Wollongong. "Laboratory Waste Disposal Guidelines." UOW WHS Program. Available at: [Link]
AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental Solvent Management. Available at: [Link]
University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Available at: [Link]
Personal protective equipment for handling 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of chemical logic. When working with specialized halogenated building blocks like 5-Bromo-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of chemical logic. When working with specialized halogenated building blocks like 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene (CAS: 1784890-46-5) [1], understanding the mechanistic "why" behind personal protective equipment (PPE) is just as critical as the experimental design itself.
This compound, featuring both bromine and fluorine substituents on an electron-rich aromatic ring, is highly valuable in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, its specific structural features dictate stringent handling, PPE selection, and disposal protocols.
Mechanistic Toxicology: The "Why" Behind the Protection
To design an effective PPE strategy, we must first understand the causality of exposure. Halogenated aromatic compounds are highly lipophilic, allowing them to readily penetrate standard laboratory materials and human skin.
Once absorbed systemically, halogenated benzenes undergo Phase I biotransformation in the liver. Cytochrome P450 (CYP450) monooxygenases oxidize the aromatic ring, generating a highly electrophilic and reactive epoxide intermediate. Under normal conditions, Phase II enzymes (Glutathione-S-transferases) neutralize this epoxide by conjugating it with glutathione (GSH)[2]. However, acute exposure or absorption rapidly depletes the hepatic GSH pool. The un-neutralized epoxides then covalently bind to cellular macromolecules, causing ATP depletion, mitochondrial dysfunction, and severe hepato-renal toxicity[3].
Our PPE and operational workflows are specifically engineered to interrupt this absorption-metabolism pathway at the source.
Caption: Metabolic pathway of halogenated benzenes illustrating the mechanism of hepato-renal toxicity.
PPE Selection Matrix
A common, dangerous fallacy in the laboratory is the assumption that standard nitrile examination gloves provide universal protection. Nitrile has extremely poor breakthrough resistance to halogenated solvents and halogenated aromatic compounds [4][5]. Relying on thin nitrile gloves when handling 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene creates a false sense of security, as the compound can permeate the material in minutes, trapping the chemical against the skin and accelerating absorption.
Table 1: Quantitative PPE Selection Matrix for Halogenated Aromatics
Protection Zone
Recommended Equipment
Mechanistic Justification
Hand Protection (Primary)
Butyl Rubber Gloves (or Silver Shield laminate)
Butyl rubber provides excellent resistance to halogenated organics, preventing the rapid permeation seen in standard nitrile[4].
Hand Protection (Incidental)
Heavy-duty Nitrile (>6 mil) Double-Gloved
Only acceptable for weighing milligram quantities where contact is strictly incidental. Must be removed immediately if contaminated.
Eye Protection
ANSI Z87.1+ Chemical Splash Goggles
Protects against corneal absorption and physical splashes during solvent dissolution. Safety glasses with side shields are insufficient[4].
Body Protection
Flame-Resistant (FR) Lab Coat
Halogenated building blocks are often used alongside pyrophoric catalysts (e.g., Pd/C, organolithiums). FR coats prevent catastrophic ignition.
Respiratory
Chemical Fume Hood (Face velocity >100 fpm)
Prevents inhalation of volatile vapors, directly mitigating the primary route of CYP450 metabolic activation.
Step-by-Step Operational Workflow
To ensure a self-validating system of safety, follow this exact procedural methodology when setting up a reaction (e.g., a cross-coupling) utilizing this compound.
Step 1: Environmental Verification
Verify the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm).
Clear the workspace of incompatible materials, particularly strong oxidizers or active metals (e.g., sodium, potassium) which can react violently with halogenated aromatics.
Step 2: PPE Donning and Preparation
Don chemical splash goggles and an FR lab coat.
Inspect butyl rubber gloves for pinhole leaks using the inflation method before donning.
Step 3: Ventilated Weighing
Place an analytical balance inside a ventilated weighing enclosure or the fume hood.
Use anti-static weigh boats to prevent aerosolization of the compound (if in solid/crystalline form) due to static cling.
Transfer the required mass of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene using a clean, stainless-steel spatula.
Step 4: Dissolution and Closed-System Setup
Dissolve the compound in the chosen reaction solvent (e.g., THF, Toluene, or DMF) inside the fume hood.
Seal the reaction vessel (e.g., using a septum) before transferring it to any external heating mantles or stir plates.
Step 5: Decontamination
Rinse the spatula and any contaminated glassware with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container.
Caption: Standard operating procedure for the safe handling and disposal of halogenated building blocks.
Halogenated Waste Disposal Plan
The disposal of 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene and its reaction byproducts is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA)[6][7].
The Principle of Segregation:
Halogenated organic waste (containing F, Cl, Br, or I) must be strictly segregated from non-halogenated organic waste[6][8]. The chemical logic behind this is based on the incineration process. When halogenated wastes are incinerated, they generate highly corrosive hydrogen halide gases (e.g., Hydrogen Fluoride, Hydrogen Bromide)[8]. Disposal facilities must route these specific waste streams through specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the exhaust.
Disposal Execution Steps:
Segregation: Pour all reaction mixtures, solvent rinses, and extracted aqueous layers containing the bromofluorobenzene derivative into a carboy explicitly labeled "Halogenated Organic Waste" [6][7].
Threshold Limits: Ensure the waste stream contains less than 20% water to prevent phase separation within the carboy, which can complicate incineration[8].
Labeling: Generic labels like "Organic Waste" are legally unacceptable. The label must explicitly list the constituents (e.g., "Contains: Toluene 80%, 5-Bromo-2-ethyl-1-fluoro-3-methoxybenzene 10%, THF 10%")[6].
Storage: Store the sealed waste container in a designated secondary containment tray under a fume hood or in a ventilated hazardous waste cabinet until collection by Environmental Health and Safety (EHS)[7].
Scholars Research Library. "Toxic nephropathy due to bromobenzene intoxication and the protective role of alternative medicines".
European Review for Medical and Pharmacological Sciences. "Effects of black seed oil on resolution of hepato-renal toxicity induced by bromobenzene in rats".